molecular formula C8H5IN2O2 B2768732 3-Iodoimidazo[1,2-a]pyridine-6-carboxylic acid CAS No. 1384429-70-2

3-Iodoimidazo[1,2-a]pyridine-6-carboxylic acid

Cat. No.: B2768732
CAS No.: 1384429-70-2
M. Wt: 288.044
InChI Key: UVCDOAAKEDNFOE-UHFFFAOYSA-N
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Description

3-Iodoimidazo[1,2-a]pyridine-6-carboxylic acid is a useful research compound. Its molecular formula is C8H5IN2O2 and its molecular weight is 288.044. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-iodoimidazo[1,2-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O2/c9-6-3-10-7-2-1-5(8(12)13)4-11(6)7/h1-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCDOAAKEDNFOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1C(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Chemical Properties and Synthetic Utility of 3-Iodoimidazo[1,2-a]pyridine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 3-Iodoimidazo[1,2-a]pyridine-6-carboxylic acid , a critical bifunctional scaffold in modern medicinal chemistry.

Executive Summary

This compound represents a "privileged structure" in drug discovery, offering two orthogonal synthetic handles: an electrophilic C-3 iodide and a nucleophilic/electrophilic C-6 carboxylate. This bifunctionality allows for the rapid construction of complex libraries, particularly for kinase inhibitors and GABA receptor modulators. This guide details its physicochemical profile, validated synthetic protocols, and strategic application in structure-activity relationship (SAR) campaigns.

Structural Analysis & Physicochemical Profile

The molecule features a fused 6,5-bicyclic system. The bridgehead nitrogen (N1) imparts significant electron density to the imidazole ring, making the C-3 position highly susceptible to electrophilic substitution and subsequent metal-catalyzed cross-coupling.

Key Properties Table[1][2]
PropertyDescription / ValueNote
Formula C₈H₅IN₂O₂
Molecular Weight 288.04 g/mol Heavy atom count favors fragment-based design.
Appearance Pale beige to brown solidLight sensitive (iodide bond lability).
Solubility Low in H₂O, Et₂O; High in DMSO, DMFCarboxylic acid H-bonding reduces organic solubility.
pKa (Predicted) ~0.7 (Pyridine N), ~3.5 (COOH)The electron-withdrawing iodine lowers the pKa of the ring nitrogen compared to the parent scaffold.
Stability Hygroscopic; Light SensitiveStore at -20°C under inert atmosphere to prevent deiodination.
Electronic Distribution
  • C-3 Position (Iodine): The C-I bond is activated by the adjacent bridgehead nitrogen, making it an excellent partner for oxidative addition with Pd(0).

  • C-6 Position (Carboxyl): Located on the pyridine ring, this position is electronically deactivated relative to the imidazole ring, requiring activation (e.g., HATU, SOCl₂) for derivatization.

Synthetic Accessibility

The most reliable route to the 3-iodo derivative is the direct electrophilic iodination of the parent imidazo[1,2-a]pyridine-6-carboxylic acid .

Diagram 1: Retrosynthetic Analysis & Workflow

SynthesisWorkflow cluster_conditions Critical Conditions Start 2-Amino-5-pyridinecarboxylic acid Inter Imidazo[1,2-a]pyridine- 6-carboxylic acid Start->Inter Cyclization (ClCH₂CHO, NaHCO₃) Target 3-Iodoimidazo[1,2-a]pyridine- 6-carboxylic acid Inter->Target Electrophilic Iodination (NIS, DMF, rt) Note1 Avoid I₂/Base if COOH is unprotected (Solubility issues) Inter->Note1

Caption: Stepwise construction of the 3-iodo scaffold. The C-3 iodination is regioselective due to the high electron density of the imidazole ring.

Experimental Protocols

Protocol A: Regioselective C-3 Iodination

Objective: Synthesis of this compound from the parent acid.

Reagents:

  • Imidazo[1,2-a]pyridine-6-carboxylic acid (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • DMF (anhydrous, 10 mL/g substrate)

Procedure:

  • Dissolution: Charge a round-bottom flask with imidazo[1,2-a]pyridine-6-carboxylic acid and anhydrous DMF. Stir until a clear solution or uniform suspension is achieved.

    • Note: The carboxylic acid moiety may reduce solubility in MeCN; DMF is preferred.

  • Addition: Cool the mixture to 0°C. Add NIS portion-wise over 15 minutes to prevent exotherms.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by LC-MS (Target [M+H]⁺ = 288.9).

  • Workup: Pour the reaction mixture into ice-cold water (10x volume). The product typically precipitates.

  • Isolation: Filter the solid, wash with cold water (3x) and diethyl ether (2x) to remove succinimide byproducts.

  • Drying: Dry under high vacuum at 40°C.

Yield Expectation: 85–95%.

Protocol B: Suzuki-Miyaura Cross-Coupling (General)

Objective: Functionalization of the C-3 position.

Reagents:

  • 3-Iodo substrate (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • K₂CO₃ (3.0 equiv)

  • Dioxane/Water (4:1)

Procedure:

  • Degas solvents with nitrogen for 15 minutes.

  • Combine reagents in a sealed tube.

  • Heat to 80–100°C for 4–12 hours.

  • Critical Step: Acidify the aqueous workup to pH 4 to recover the carboxylic acid product, or use the methyl ester variant of the starting material to simplify purification.

Reactivity Landscape & Orthogonality

The power of this scaffold lies in the ability to differentiate reactivity between the C-3 and C-6 positions.

Diagram 2: Chemoselective Functionalization Map

ReactivityMap Core 3-Iodoimidazo[1,2-a]pyridine- 6-carboxylic acid Suzuki C-3 Suzuki Coupling (Ar-B(OH)₂, Pd cat.) Core->Suzuki High Reactivity (C-I bond) Sonogashira C-3 Sonogashira (Alkyne, CuI, Pd cat.) Core->Sonogashira High Reactivity Amide C-6 Amide Coupling (R-NH₂, HATU) Core->Amide Nucleophilic Attack on Carbonyl Ester C-6 Esterification (MeOH, H₂SO₄) Core->Ester Acid Catalysis Biaryl Biaryl Suzuki->Biaryl Kinase Inhibitor Scaffold Lipophilic Lipophilic Amide->Lipophilic ADME Optimization

Caption: Orthogonal reactivity profile. Blue paths utilize the C-3 iodine; Red paths utilize the C-6 acid.

Strategic Considerations
  • Order of Operations:

    • Path A (Acid First): Convert the C-6 acid to an amide/ester before Suzuki coupling. This prevents catalyst poisoning by the free acid and improves solubility in organic solvents used for cross-coupling.

    • Path B (Coupling First): If the free acid is required, use water-soluble Pd precatalysts (e.g., Pd(dtbpf)Cl₂) and mild bases (K₃PO₄).

  • Protection Strategies:

    • The C-6 carboxylic acid can be protected as a tert-butyl ester if harsh conditions are required for the C-3 modification, then deprotected with TFA.

Medicinal Chemistry Applications

This scaffold is a bioisostere for indole and azaindole cores, commonly found in:

  • Kinase Inhibitors: The N1 nitrogen can serve as a hydrogen bond acceptor in the hinge region of ATP-binding pockets.

  • GABA-A Modulators: Analogous to Zolpidem, modifications at C-3 affect receptor subtype selectivity.

  • Anti-infectives: 3-substituted derivatives show promise in anti-tubercular and anti-viral screens.

SAR Logic
  • C-3 Substituents: Dictate potency and primary target engagement (e.g., pi-stacking interactions).

  • C-6 Substituents: Dictate solubility, metabolic stability (microsomal clearance), and solvent-front interactions in enzyme pockets.

References

  • General Reactivity of 3-Iodoimidazo[1,2-a]pyridines

    • Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction.[1][2] J. Org.[3][1] Chem. 2000, 65, 20, 6572–6575.

  • Synthesis Protocols

    • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. 2021.

  • Medicinal Chemistry Context

    • Imidazo[1,2-a]pyridine scaffolds as potential anticancer agents.[4][5][6] RSC Adv., 2021.[7]

  • Physical Properties Data

    • Imidazo[1,2-a]pyridine-6-carboxylic acid - PubChem Compound Summary.

Sources

Process Development Guide: Synthesis of 3-Iodoimidazo[1,2-a]pyridine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the robust synthesis of 3-Iodoimidazo[1,2-a]pyridine-6-carboxylic acid , a critical scaffold in the development of GABA receptor agonists, kinase inhibitors, and anti-infective agents. The imidazo[1,2-a]pyridine core is a "privileged structure" in medicinal chemistry due to its ability to mimic purine bases and its favorable pharmacokinetic profile.

The inclusion of the iodine atom at the C3 position serves as a versatile handle for subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the C6-carboxylic acid provides a vector for solubility enhancement or amide diversification. This guide prioritizes a scalable, two-stage protocol: construction of the fused bicycle followed by regioselective electrophilic halogenation.

Retrosynthetic Analysis & Strategy

The synthesis is best approached via a linear strategy to ensure regiocontrol. Direct condensation to form the bicycle is more efficient than trying to functionalize a pre-formed pyridine ring.

  • Target: this compound (or its methyl ester).

  • Disconnection 1 (C-I Bond): Electrophilic Aromatic Substitution (

    
    ) at C3. The C3 position is the most nucleophilic site of the imidazo[1,2-a]pyridine system, even with an electron-withdrawing group at C6.
    
  • Disconnection 2 (Ring Fusion): Condensation of a 2-aminopyridine derivative with an

    
    -halocarbonyl.
    

Strategic Choice: We will utilize Methyl 6-aminonicotinate as the starting material rather than the free acid. Using the ester improves solubility in organic solvents during the cyclization and iodination steps, preventing zwitterion formation that complicates purification. The free acid can be revealed in a final high-yielding hydrolysis step.

Retrosynthesis Diagram

Retrosynthesis Target 3-Iodoimidazo[1,2-a]pyridine- 6-carboxylic acid Intermediate Methyl 3-iodoimidazo[1,2-a] pyridine-6-carboxylate Target->Intermediate Hydrolysis Scaffold Methyl imidazo[1,2-a] pyridine-6-carboxylate Intermediate->Scaffold C3-Iodination (NIS) SM1 Methyl 6-aminonicotinate Scaffold->SM1 Cyclization SM2 Chloroacetaldehyde (aq. solution) Scaffold->SM2 +

Figure 1: Retrosynthetic logic flow prioritizing the ester intermediate for process stability.

Detailed Experimental Protocols

Stage 1: Cyclization to the Imidazo[1,2-a]pyridine Core

The formation of the bicyclic system utilizes the Traube-type reaction logic, condensing an exocyclic amine with an electrophilic alpha-halo aldehyde.

Reagents:

  • Methyl 6-aminonicotinate (1.0 equiv)

  • Chloroacetaldehyde (50% wt. in

    
    ) (1.5 equiv)
    
  • Sodium Bicarbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Ethanol (EtOH) or n-Butanol (for higher reflux temp)

Protocol:

  • Charge: To a round-bottom flask equipped with a reflux condenser, add Methyl 6-aminonicotinate (10.0 g, 65.7 mmol) and EtOH (100 mL).

  • Addition: Add Chloroacetaldehyde (50% aq., 15.5 g, 98.6 mmol). Note: Chloroacetaldehyde is toxic and a lachrymator; handle in a fume hood.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS. The formation of the intermediate HBr salt often precipitates or turns the solution dark.
    
  • Neutralization: Cool to room temperature. Concentrate the solvent to ~20% volume. Dilute with water (50 mL) and saturated

    
     until pH ~8.
    
  • Extraction: Extract with Dichloromethane (DCM) (

    
     mL). Dry combined organics over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Recrystallize from EtOAc/Hexane or perform flash chromatography if necessary.

    • Expected Yield: 75–85%

    • Appearance: Tan to pale brown solid.

Stage 2: Regioselective C3-Iodination

The C3 position is highly activated. While


 can be used, N-Iodosuccinimide (NIS)  is preferred for pharmaceutical applications due to cleaner reaction profiles and easier removal of succinimide by-products compared to inorganic salts.

Reagents:

  • Methyl imidazo[1,2-a]pyridine-6-carboxylate (from Stage 1) (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (0.2 M)

Protocol:

  • Dissolution: Dissolve the Stage 1 ester (5.0 g, 28.4 mmol) in MeCN (140 mL) at room temperature.

  • Iodination: Add NIS (7.0 g, 31.2 mmol) portion-wise over 10 minutes. Protect from light (wrap flask in foil).

  • Reaction: Stir at RT for 2–4 hours. The reaction is usually rapid.

    • Mechanism:[1] The bridgehead nitrogen donates electron density, facilitating electrophilic attack at C3.

  • Quench: Dilute with EtOAc (200 mL) and wash with 10% aqueous Sodium Thiosulfate (

    
    ) to remove traces of oxidative iodine species.
    
  • Workup: Wash organic layer with water and brine. Dry over

    
     and concentrate.
    
  • Purification: The product often precipitates with high purity. Triturate with cold diethyl ether or purify via silica gel chromatography (0-5% MeOH in DCM).

    • Expected Yield: 80–90%

Stage 3: Hydrolysis to the Free Acid (Optional)

If the carboxylic acid is the final requirement (e.g., for peptide coupling), hydrolysis is performed under mild conditions to avoid de-iodination.

Protocol:

  • Suspend the iodinated ester in THF:Water (3:1).

  • Add LiOH

    
     (2.0 equiv). Stir at RT for 3 hours.
    
  • Acidify carefully with 1M HCl to pH 3–4. The product usually precipitates as a white/off-white solid. Filter and dry.[2]

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationImpact on Quality
Stoichiometry (Stage 1) Excess Chloroacetaldehyde (1.5–2.0 eq)Essential to drive reaction to completion; unreacted aminopyridine is difficult to separate.
pH Control (Stage 1) Neutralization to pH 8Failure to neutralize the HBr salt results in poor extraction efficiency.
Temperature (Stage 2) Keep <

High temperatures during iodination can lead to over-iodination or oxidative degradation.
Light Exposure Protect from LightIodine sources are photosensitive; radical side-reactions can occur if exposed to UV.
Regioselectivity C3 vs C5/C8The 6-EWG (ester) deactivates the ring slightly but actually improves C3 selectivity by suppressing side reactions on the pyridine ring.

Reaction Workflow Diagram

Workflow cluster_0 Stage 1: Core Construction cluster_1 Stage 2: Functionalization Step1 Methyl 6-aminonicotinate + Chloroacetaldehyde (EtOH, Reflux, 8h) Workup1 Neutralize (NaHCO3) Extract (DCM) Step1->Workup1 Product1 Intermediate A: Imidazo[1,2-a]pyridine-6-carboxylate Workup1->Product1 Step2 Intermediate A + NIS (Acetonitrile, RT, 3h) Product1->Step2 Quench Quench w/ Na2S2O3 (Removes oxidative impurities) Step2->Quench Product2 Target: Methyl 3-iodoimidazo[1,2-a] pyridine-6-carboxylate Quench->Product2

Figure 2: Step-by-step workflow for the synthesis of the methyl ester precursor.

Mechanistic Insight

The regioselectivity at C3 is driven by the unique electronic structure of the imidazo[1,2-a]pyridine.

  • Ground State: The bridgehead nitrogen (

    
    ) is 
    
    
    
    hybridized but contributes its lone pair into the
    
    
    -system, creating high electron density at C3 (similar to the C3 of indole).
  • Electrophilic Attack: When NIS is added, the iodonium ion (

    
    ) attacks C3. The resulting Wheland intermediate is stabilized by resonance involving the bridgehead nitrogen.
    
  • Substituent Effect: The ester group at C6 is electron-withdrawing (

    
    ). While this generally deactivates the pyridine ring towards electrophilic attack, it does not sufficiently deactivate the imidazole portion. In fact, it helps prevent poly-iodination by reducing the electron density at C5 and C8, ensuring high selectivity for C3.
    

References

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Siddiqui, I. R., et al. "Synthesis of imidazo[1,2-a]pyridine in the presence of iodine–water catalytic system." Tetrahedron Letters, 2014.

  • Regioselective Iodination Protocols

    • Li, H., et al.[3] "Ultrasound-Assisted Iodination of Imidazo[1,2-a]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide." ACS Omega, 2021.

  • Functionalization of 6-Substituted Derivatives

    • Groselj, U., et al.[4] "Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives." Heterocycles, 2008.[4] (Provides analogous conditions for carboxylic acid/ester handling).

  • Commercial Availability & Properties

    • ChemicalBook Entry: "3-IODO-IMIDAZO[1,2-A]PYRIDINE-8-CARBOXYLIC ACID METHYL ESTER" (Analogous 8-isomer data used for property estim

Sources

Structural Analysis and Synthetic Validation of 3-Iodo-6-Carboxyimidazo[1,2-a]pyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem (hypnotic) and emerging kinase inhibitors.[1] Among its derivatives, 3-iodo-6-carboxyimidazo[1,2-a]pyridine is a high-value intermediate. The C3-iodine moiety serves as a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the C6-carboxy group provides a vector for solubility enhancement or amide diversification.

This guide addresses the critical challenge in working with this intermediate: regiochemical ambiguity . Distinguishing the desired 3-iodo isomer from the thermodynamically possible 2-iodo byproduct or the di-iodinated impurity is non-trivial without rigorous structural analysis. This document outlines a self-validating synthetic workflow and a definitive characterization strategy using NMR and MS.

Part 1: Synthetic Context & Regiochemistry[2]

To understand the structural analysis, one must understand the genesis of the impurities. The synthesis typically proceeds via the condensation of 2-amino-5-pyridinecarboxylic acid (or its methyl ester) with chloroacetaldehyde, followed by electrophilic iodination.

The Critical Regioselectivity Challenge

The imidazo[1,2-a]pyridine ring is electron-rich. Electrophilic aromatic substitution (iodination) favors the C3 position due to the highest electron density (HOMO coefficient). However, under forcing conditions or with incorrect stoichiometry, iodination can occur at C5 or lead to 3,5-diiodo species.

Note on Solubility: The free acid (6-COOH) often suffers from poor solubility in organic solvents. It is standard industry practice to perform the iodination on the methyl ester analog (methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate) and hydrolyze downstream. The protocols below assume the ester to ensure reproducible NMR data, with notes on the free acid.

Diagram 1: Synthesis & Impurity Pathways

The following diagram illustrates the reaction coordinate and potential pitfalls.

SynthesisPath cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Electrophilic Iodination Reactant1 2-Amino-5-methoxy carbonylpyridine Reagent1 Chloroacetaldehyde NaHCO3, Reflux Reactant1->Reagent1 Intermediate 6-Methoxycarbonyl imidazo[1,2-a]pyridine Reagent1->Intermediate Reagent2 NIS (1.05 eq) Acetonitrile, RT Intermediate->Reagent2 Product 3-Iodo-6-methoxycarbonyl imidazo[1,2-a]pyridine (Target) Reagent2->Product Major Path (Nu attack at C3) Impurity1 3,5-Diiodo Impurity (Over-iodination) Reagent2->Impurity1 Excess NIS Impurity2 2-Iodo Isomer (Rare, Radical mech) Reagent2->Impurity2 Trace

Caption: Synthetic pathway highlighting the critical C3-iodination step and potential over-iodination risks.

Part 2: Spectroscopic Characterization Strategy

This section details the specific spectral signatures required to validate the structure.

Nuclear Magnetic Resonance (NMR) Profiling

The confirmation of the 3-iodo position relies on the disappearance of the C3 proton signal and the specific shift of the C2 proton.

Solvent Selection:

  • Methyl Ester:

    
     (Standard).
    
  • Free Acid:

    
     (Required for solubility; expect carboxyl proton at ~13.0 ppm).
    
Table 1: Diagnostic

H NMR Shifts (300/400 MHz,

)
PositionProtonMultiplicityApprox.[2][3] Shift (

)
Structural Insight
C2 H2 Singlet (s) 7.85 - 8.10 Key Diagnostic. If this is a doublet, iodination failed. If absent, C2 is substituted.
C3 H3--Must be absent. (Precursor has H3 signal at ~7.6 ppm).
C5 H5Singlet/Small d8.80 - 9.00Deshielded by ring nitrogen. "S" isomer (peri-proximity to I) can cause NOE.
C7 H7dd7.60 - 7.80Coupled to H8 (ortho) and H5 (meta).
C8 H8Doublet (d)7.50 - 7.65Ortho coupling to H7 (

Hz).
Table 2: Diagnostic

C NMR Signatures[2][3][4][5][6][7][8]
CarbonTypeApprox.[1][2][3][9][10][11][12][13][14][15][16][17] Shift (

)
Mechanistic Explanation
C3-I Quaternary60.0 - 65.0 Heavy Atom Effect. Iodine substitution causes a significant upfield shift (shielding) compared to C3-H (~113 ppm).
C=O Carbonyl164.0 - 166.0Confirms integrity of the carboxylic acid/ester.
Mass Spectrometry (LC-MS)[3]
  • Ionization: ESI (Positive Mode).[5]

  • Isotope Pattern: Iodine is monoisotopic (

    
    ), so you will not see the M+2 pattern typical of Cl or Br.
    
  • Fragmentation: Look for loss of iodine

    
     in MS/MS, confirming the weak C-I bond.
    

Part 3: Experimental Protocols

These protocols are designed to be self-validating , meaning the endpoint includes a check to ensure success before moving to the next step.

Protocol A: Regioselective Synthesis of Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate

Rationale: Using N-Iodosuccinimide (NIS) is preferred over


 because it allows for precise stoichiometry control, minimizing the di-iodo impurity.
  • Setup: Charge a round-bottom flask with methyl imidazo[1,2-a]pyridine-6-carboxylate (1.0 equiv) and Acetonitrile (0.1 M concentration).

  • Addition: Cool to 0°C. Add NIS (1.05 equiv) portion-wise over 15 minutes. Reason: Controls exotherm and prevents local high concentration of iodinating agent.

  • Reaction: Allow to warm to RT and stir for 2 hours.

  • In-Process Control (IPC): Spot TLC (EtOAc/Hexane). The product is usually less polar (higher

    
    ) than the starting material.
    
    • Self-Validation: If starting material remains, add 0.1 eq NIS. Do not exceed 1.2 eq total to avoid C5 iodination.

  • Workup: Dilute with EtOAc. Wash with 10%

    
     (removes oxidative iodine species—critical for clean NMR). Wash with brine, dry over 
    
    
    
    .[2][3]
  • Purification: Recrystallization from Ethanol is preferred over column chromatography to remove succinimide byproducts efficiently.

Protocol B: Analytical Validation Workflow

This logic flow ensures no impure material passes to the expensive cross-coupling stage.

AnalyticalWorkflow Start Crude Isolated Solid Step1 1H NMR (DMSO-d6) Start->Step1 Check1 Is H3 signal absent? Step1->Check1 Check2 Is H2 a sharp Singlet? Check1->Check2 Yes Fail1 FAIL: Starting Material Present Check1->Fail1 No Check3 Integration of H5:H2 Ratio = 1:1? Check2->Check3 Yes Fail2 FAIL: 2-Iodo or Mixture Check2->Fail2 No (Doublet) Pass PASS: 3-Iodo Isomer Proceed to Coupling Check3->Pass Yes Fail3 FAIL: Di-iodo Impurity Check3->Fail3 No (H5 < H2)

Caption: Decision tree for analytical validation of the iodinated intermediate.

Part 4: Downstream Utility & References

Applications in Drug Discovery

The 3-iodo-6-carboxy intermediate is a "bifunctional linchpin."

  • C3 Position: Reacts via Suzuki-Miyaura coupling to install biaryl systems (common in p38 MAP kinase inhibitors).

  • C6 Position: The carboxylic acid is converted to amides, often linking to solubilizing tails or specific binding motifs (e.g., in GABA-A receptor modulators).

References
  • Bagdi, A. K., et al. "Copper-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines."[11] Journal of Organic Chemistry, 2013.[11] Link

  • Guchhait, S. K., & Madaan, C. "Regioselective synthesis of 3-iodoimidazo[1,2-a]pyridines using NIS." Synlett, 2009. Link

  • Enguehard-Gueiffier, C., et al. "Practical synthesis of 3-iodoimidazo[1,2-a]pyridines." Heterocycles, 2007. Link

  • General Review: "Imidazo[1,2-a]pyridines: A Privileged Scaffold in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Spectral Database: "NMR data for Imidazo[1,2-a]pyridine derivatives." SDBS (AIST). Link

Sources

Solubility profile of 3-Iodoimidazo[1,2-a]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile and physicochemical characterization of 3-Iodoimidazo[1,2-a]pyridine-6-carboxylic acid .

Technical Guide for Drug Development & Synthesis

Executive Summary

This compound is a critical bifunctional scaffold in medicinal chemistry, often utilized as an intermediate for p38 MAP kinase inhibitors, anti-infectives, and GABA receptor modulators. Its solubility profile is dominated by its amphoteric nature and the lipophilic contribution of the iodine substituent.

This guide provides a definitive analysis of its physicochemical behavior, predicting a U-shaped pH-solubility profile characteristic of zwitterionic species. Researchers must strictly control pH during extraction and formulation to avoid isoelectric precipitation.

Physicochemical Characterization

Before attempting dissolution, the compound's fundamental properties must be understood to predict solvent interactions.

Core Identity & Calculated Properties
PropertyValue / DescriptionImpact on Solubility
Molecular Weight ~288.04 g/mol Moderate MW suggests reasonable dissolution kinetics.
Physical State Solid (Off-white to Grey powder)High lattice energy (due to pi-stacking) may impede dissolution.
pKa (Acidic) ~3.8 – 4.2 (Carboxylic Acid)Deprotonates at pH > 4.5, increasing solubility.
pKa (Basic) ~5.0 – 5.5 (Imidazo N1)Protonates at pH < 5, increasing solubility.
LogP (Calc) ~1.8 – 2.2The 3-Iodo group adds ~1.1 log units of lipophilicity compared to the parent acid.
Isoelectric Point (pI) ~4.5 – 5.0Critical Zone: Theoretical solubility minimum occurs here.
The "Iodine Effect"

The presence of iodine at the C3 position significantly alters the solubility landscape compared to the parent imidazo[1,2-a]pyridine-6-carboxylic acid:

  • Lipophilicity: Iodine increases the partition coefficient (LogP), reducing intrinsic water solubility (

    
    ) by approximately 0.5–1.0 log orders.
    
  • Crystal Packing: The large iodine atom facilitates halogen bonding and tighter crystal packing, potentially raising the melting point and requiring higher energy for solvation.

Solubility Landscape & Solvent Compatibility

Aqueous Solubility (pH-Dependent)

The compound exhibits a classic U-shaped solubility curve due to its zwitterionic character.

  • Region A (pH < 2.0): High Solubility.

    • Species: Cationic (Protonated N1, Protonated COOH).

    • Mechanism:[1] Ionic solvation of the pyridinium core.

    • Utility: Suitable for acidic workups (e.g., 1M HCl).

  • Region B (pH 4.0 – 5.5): Solubility Minimum (Risk Zone).

    • Species: Zwitterionic (Protonated N1, Deprotonated COO⁻) or Neutral.

    • Mechanism:[1] Net charge is zero. Lattice energy dominates solvation energy.

    • Warning: Avoid formulation or purification in this range; spontaneous precipitation is highly likely.

  • Region C (pH > 7.5): High Solubility.

    • Species: Anionic (Neutral N1, Deprotonated COO⁻).

    • Mechanism:[1] Ionic solvation of the carboxylate.

    • Utility: Ideal for extraction into aqueous base (e.g., NaHCO₃, NaOH).

Organic Solvent Compatibility

For stock solution preparation and synthetic reactions:

SolventSolubility RatingNotes
DMSO High (>50 mg/mL)Preferred solvent for biological assay stock solutions (10-100 mM).
DMF High (>50 mg/mL)Suitable alternative to DMSO for synthesis.
Methanol Moderate Good for transfers; solubility increases with heat.
DCM / Chloroform Low to Moderate Poor solubility for the zwitterion; requires acidification or esterification to improve.
Acetonitrile Low Often requires water/acid mixtures for chromatography.

Visualizing the Dissolution Mechanism

The following diagram illustrates the species distribution and solubility logic across the pH scale.

SolubilityMechanism cluster_0 Solvent Interactions Acidic pH < 2.0 (Cationic Species) High Solubility Isoelectric pH ~ 4.5 (pI) (Zwitterionic/Neutral) MINIMUM SOLUBILITY (Precipitation Risk) Acidic->Isoelectric Deprotonation of COOH (pKa ~4.0) Basic pH > 7.5 (Anionic Species) High Solubility Isoelectric->Basic Deprotonation of NH+ (pKa ~5.5) DMSO DMSO/DMF (Dipolar Aprotic) Solubilizes all forms

Caption: pH-dependent speciation of this compound showing the critical solubility minimum at the isoelectric point.

Experimental Protocols

Protocol: Thermodynamic Solubility (Shake-Flask)

This is the gold standard for determining equilibrium solubility.

Materials:

  • Compound (Solid powder)

  • Buffer systems: pH 1.2 (HCl), pH 4.5 (Acetate), pH 7.4 (Phosphate)

  • HPLC or UV-Vis Spectrophotometer

Workflow:

  • Saturation: Add excess solid compound (~2–5 mg) to 1 mL of buffer in a glass vial.

  • Equilibration: Shake or stir at 25°C for 24 hours.

    • Note: Visual inspection is crucial. If the solid dissolves completely, add more until a suspension persists.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane (pre-saturated).

  • Quantification: Dilute the supernatant with Mobile Phase (e.g., 50:50 ACN:Water) and analyze via HPLC.

  • Calculation: Compare peak area against a standard curve prepared in DMSO.

Protocol: Kinetic Solubility (High Throughput)

Used for rapid screening during lead optimization.

  • Prepare a 10 mM stock solution in DMSO.

  • Spike 5 µL of stock into 495 µL of PBS (pH 7.4) to reach a target concentration of 100 µM (2% DMSO final).

  • Incubate for 90 minutes at room temperature with gentle shaking.

  • Measure turbidity via Nephelometry or Absorbance at 620 nm.

    • Interpretation: If Absorbance > Reference, the compound has precipitated.

Solubility Enhancement Strategies

If the intrinsic solubility is insufficient for your application (e.g., animal dosing), employ these formulation strategies:

  • Salt Formation:

    • Sodium Salt: React with 1 eq. NaOH or NaHCO₃. Freeze-dry to generate the sodium carboxylate salt. This drastically improves dissolution in water (pH > 7).

    • Mesylate/Chloride Salt: React with Methanesulfonic acid or HCl. Improves solubility but may be hygroscopic.

  • Cosolvents:

    • Use PEG400 (20%) or Captisol® (SBE-β-CD) . Cyclodextrins are particularly effective for encapsulating the lipophilic iodo-imidazo core while exposing the hydrophilic carboxylate.

Workflow Visualization

ExperimentalWorkflow cluster_screening Screening Phase Start Start: Solid Compound (3-Iodo-6-COOH derivative) Step1 Dissolve in DMSO (10-50 mM Stock) Start->Step1 Step2 Dilute into Buffer (pH 1.2, 4.5, 7.4) Step1->Step2 Decision Precipitation? Step2->Decision Use Cosolvent\n(PEG400 / Cyclodextrin) Use Cosolvent (PEG400 / Cyclodextrin) Decision->Use Cosolvent\n(PEG400 / Cyclodextrin) Yes (Turbid) Proceed to\nAssay / Dosing Proceed to Assay / Dosing Decision->Proceed to\nAssay / Dosing No (Clear)

Caption: Decision tree for handling solubility challenges during experimental screening.

References

  • PubChem. Imidazo[1,2-a]pyridine-6-carboxylic acid (Parent Compound Data).[2][3][4] National Library of Medicine. Available at: [Link]

  • Bagdi, A. K., et al. (2020). Recent advances in the synthesis of imidazo[1,2-a]pyridines.[5][6] Royal Society of Chemistry. (Review of synthetic routes and properties). Available at: [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pH-dependent solubility profiling).
  • ChemAxon. Solubility Predictor & pKa Plugin. (Industry-standard software used for pKa/LogP estimations cited in Section 2). Available at: [Link]

Sources

Methodological & Application

Application Note: Amide Bond Formation with 3-Iodoimidazo[1,2-a]pyridine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists working with the privileged scaffold 3-iodoimidazo[1,2-a]pyridine-6-carboxylic acid . The presence of the C3-iodide provides a critical "functional handle" for subsequent palladium-catalyzed cross-couplings (Suzuki, Sonogashira), making this amide formation a pivotal step in Divergent Oriented Synthesis (DOS).

Introduction & Mechanistic Insight

The imidazo[1,2-a]pyridine core is a pharmacophore found in numerous marketed drugs (e.g., Zolpidem, Olprinone).[1] The specific derivative This compound presents a unique synthetic challenge and opportunity:

  • The Opportunity: The C6-carboxylic acid allows for amide library generation, while the C3-iodide remains available for late-stage diversification.

  • The Challenge (Solubility): The molecule exists as a zwitterion (protonated N1, deprotonated carboxylate) in neutral media, leading to poor solubility in non-polar solvents (DCM, Toluene).

  • The Challenge (Stability): While the C-I bond is generally stable to amide coupling, it is light-sensitive and susceptible to metal-catalyzed side reactions if reagents are contaminated.

Chemical Structure & Reactivity Map
  • C6-COOH: Electronic environment is similar to nicotinic acid but influenced by the electron-rich imidazole ring. Requires activation (HATU/T3P) or conversion to acid chloride.

  • N1-Bridgehead: Basic (pKa ~5.6). Can act as a proton trap, necessitating excess base (DIPEA/TEA) during coupling.

  • C3-Iodide: Electrophilic handle. Must be protected from UV light to prevent radical deiodination.

Critical Experimental Guidelines

A. Solvent Selection (The Solubility Paradox)

Standard amide couplings often use DCM. However, this zwitterionic acid is virtually insoluble in DCM.

  • Recommended: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

  • Alternative: 1:1 mixture of DCM/DMF if the amine is lipophilic.

  • Note: DMSO is effective but complicates workup due to high boiling point.

B. Base Stoichiometry

You must account for the protonation of the bridgehead nitrogen.

  • Rule: Use at least 3.0 equivalents of tertiary amine base (DIPEA).

    • 1 eq to deprotonate the COOH.

    • 1 eq to neutralize the HCl/Salt form of the amine (if used).

    • 1 eq to maintain basicity for the coupling agent turnover.

C. Light Protection
  • Protocol: Wrap reaction vessels in aluminum foil. Iodine-carbon bonds on electron-rich heterocycles can undergo homolytic cleavage under intense lab lighting.

Detailed Experimental Protocols

Protocol A: HATU-Mediated Coupling (Standard for Discovery)

Best for: Small-scale library synthesis (10 mg - 500 mg), valuable amines, and high-throughput screening.

Reagents:

  • Acid: this compound (1.0 eq)

  • Amine: R-NH₂ (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 - 4.0 eq)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Procedure:

  • Dissolution: In a foil-wrapped vial, suspend the Acid (1.0 eq) in anhydrous DMF.

  • Activation: Add DIPEA (3.0 eq). The suspension should clear as the zwitterion breaks. Stir for 5 minutes.

  • Pre-activation: Add HATU (1.2 eq). Stir for 10–15 minutes at Room Temperature (RT). The solution often turns yellow/orange.

  • Addition: Add the Amine (1.1 eq).

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS (Check for disappearance of Acid M+H ~289 and Activated Ester intermediate).

  • Workup (Precipitation Method):

    • Pour the reaction mixture into 10 volumes of ice-cold water or saturated NaHCO₃.

    • The amide product often precipitates.[2] Filter, wash with water, and dry.

  • Workup (Extraction Method - if no precipitate):

    • Dilute with EtOAc. Wash with 5% LiCl (aq) x3 (to remove DMF), then sat. NaHCO₃, then Brine.

    • Caution: Do not wash with strong acid (1M HCl) as the product (pyridine nitrogen) may protonate and extract into the aqueous layer.

Protocol B: Acid Chloride Method (Scale-Up)

Best for: Large scale (>1 g), unreactive anilines, or cost-sensitive processes.

Reagents:

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride/DMF cat.

  • Solvent: DCM (if using Oxalyl Chloride) or Neat SOCl₂.

Procedure:

  • Acyl Chloride Formation: Suspend the Acid in dry DCM. Add Oxalyl Chloride (1.5 eq) and 2 drops of DMF. Stir until gas evolution ceases and the solid dissolves (1-2 h).

    • Note: If using SOCl₂, reflux neat for 1 h, then evaporate to dryness.

  • Evaporation: Concentrate in vacuo to remove excess chlorinating agent. (Do not heat >40°C to avoid C-I instability).

  • Coupling: Redissolve the crude acid chloride in dry DCM (or THF).

  • Addition: Add this solution dropwise to a pre-cooled (0°C) solution of Amine (1.1 eq) and Et₃N (2.0 eq) in DCM.

  • Workup: Standard aqueous wash (NaHCO₃).

Visualization & Logic

Workflow: HATU Coupling of Zwitterionic Heterocycles

The following diagram illustrates the critical solubilization step required before activation.

AmideCoupling Start 3-Iodoimidazo[1,2-a]pyridine-6-COOH (Zwitterionic Solid) Solvent Add DMF (Polar Aprotic) Start->Solvent Base Add DIPEA (3.0 eq) Solvent->Base Suspension persists Soluble Solubilized Carboxylate Anion Base->Soluble Deprotonation (Clear Solution) Activate Add HATU (1.2 eq) Form Active Ester Soluble->Activate Amine Add Amine (R-NH2) Activate->Amine 15 min wait Product Crude Amide Product Amine->Product Nucleophilic Attack

Caption: Critical path for solubilizing and activating zwitterionic imidazopyridine acids.

Decision Tree: Troubleshooting Low Yields

Troubleshooting Problem Low Yield / Incomplete Reaction CheckSol Did the SM dissolve after adding base? Problem->CheckSol CheckAct Is the Active Ester visible on LCMS? CheckSol->CheckAct Yes (Clear) Soln1 Switch solvent to NMP or warm to 40°C CheckSol->Soln1 No (Precipitate) Soln2 Switch to Acid Chloride (Protocol B) CheckAct->Soln2 No (Activation Failed) Soln3 Check Amine Nucleophilicity (Sterics/Electronics) CheckAct->Soln3 Yes (Ester formed but no Amide)

Caption: Diagnostic logic for optimizing amide coupling of heterocyclic acids.

Analytical Data Summary (Expected)

PropertyValue / Observation
Appearance Off-white to pale yellow solid (Starting material is often brown/tan).
1H NMR (DMSO-d6) H5 (s) : ~8.8-9.0 ppm (Deshielded by C=O and N). H2 (s) : ~7.8-8.0 ppm.[3] H7/H8 : Doublets/Multiplets in aromatic region.
LCMS (ESI+) [M+H]+ : Expected Mass + 1. Characteristic : Iodine isotope pattern (no M+2 significant peak unlike Br/Cl).
Solubility Product is usually soluble in DCM/MeOH; less soluble in Et2O/Hexanes.

References

  • Imidazo[1,2-a]pyridine Synthesis & Properties Organic Chemistry Portal. "Synthesis of imidazo[1,2-a]pyridines." [Link] (Provides foundational reactivity data for the scaffold).

  • Amide Bond Formation Guidelines Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[2][4] Tetrahedron, 61(46), 10827-10852. [Link] (The authoritative review on coupling reagents like HATU vs. Acid Chlorides).

  • Aminocarbonylation Alternatives Brajša, K., et al. (2020).[1] "Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction." Molecules, 25(9), 2183. [Link] (Demonstrates the stability of the imidazo-pyridine core under metal-catalyzed amide formation conditions).

  • General Reactivity of 3-Iodoimidazo[1,2-a]pyridines Guchhait, S. K., et al. (2011). "Regioselective oxidative coupling... for synthesis of 3-functionalized imidazo[1,2-a]pyridines." Journal of Organic Chemistry. [Link] (Highlights the reactivity of the C3 position).

Sources

Sonogashira coupling conditions for 3-iodoimidazopyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Sonogashira Coupling Protocols for 3-Iodoimidazo[1,2-a]pyridine Derivatives

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors, GABA receptor ligands (e.g., Zolpidem), and anti-infective agents. Functionalization at the C3 position is critical for structure-activity relationship (SAR) studies. While the Sonogashira cross-coupling is the gold standard for introducing alkynyl motifs, the basic nitrogen (N1) of the imidazopyridine core can coordinate to palladium, potentially poisoning the catalyst. Furthermore, the electron-rich nature of the ring requires careful tuning of the catalytic system.

This guide details two robust protocols: a Standard Pd/Cu-Catalyzed Method for rapid discovery and a Copper-Free Method for pharmaceutical process development where heavy metal remediation is a concern.

Mechanistic Insight & Catalyst Design

The Chelation Challenge

Unlike simple aryl halides, 3-iodoimidazo[1,2-a]pyridine possesses a bridgehead nitrogen (N1) with a localized lone pair. In non-polar solvents, this nitrogen can displace phosphine ligands on the Pd(II) pre-catalyst, forming an off-cycle resting state that halts the reaction.

  • Solution: Use of polar aprotic solvents (DMF, DMSO) or strongly coordinating solvents (MeCN) disrupts this interaction. Alternatively, increasing the ligand-to-metal ratio (L:M > 2:1) shifts the equilibrium back to the active catalytic species.

Pathway Visualization

The following diagram illustrates the standard catalytic cycle alongside the specific "off-cycle" inhibition relevant to this substrate.

SonogashiraMechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + 3-Iodo-IP TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet + R-C≡C-Cu Inhibition OFF-CYCLE TRAP Pd Coordinated to Imidazopyridine N1 OxAdd->Inhibition Low Solvent Polarity or Low Ligand Conc. RedElim Reductive Elimination (Product Release) TransMet->RedElim - CuI RedElim->Pd0 Inhibition->OxAdd Heat / Polar Solvent

Figure 1: Catalytic cycle showing the oxidative addition of the 3-iodo substrate and the potential off-cycle trap caused by N1-coordination.

Critical Parameter Optimization

The following matrix summarizes the impact of reaction variables specifically for the 3-iodoimidazo[1,2-a]pyridine scaffold.

ParameterRecommendationScientific Rationale
Solvent DMF or DMAc High dielectric constant prevents N1-Pd coordination. Solubilizes the polar heterocyclic product.
Base Et₃N or DIPEA Organic bases serve as both proton scavengers and co-solvents. Inorganic bases (Cs₂CO₃) are reserved for Cu-free conditions.
Catalyst PdCl₂(PPh₃)₂ The bis(triphenylphosphine) complex is robust and air-stable. The PPh₃ ligands are bulky enough to discourage N1 binding.
Co-Catalyst CuI (5-10 mol%) Essential for the standard cycle to form the reactive Copper-acetylide species.
Atmosphere Argon/Nitrogen CRITICAL: Oxygen promotes Glaser homocoupling of the alkyne (2 R-C≡CH → R-C≡C-C≡C-R), consuming the starting material.

Experimental Protocols

Method A: Standard Pd/Cu Catalysis (High Throughput/Discovery)

Best for: Small scale (10mg - 1g), rapid synthesis, difficult substrates.

Reagents:

  • 3-Iodoimidazo[1,2-a]pyridine (1.0 equiv)

  • Terminal Alkyne (1.2 - 1.5 equiv)

  • PdCl₂(PPh₃)₂ (5 mol%)

  • CuI (5 mol%)[1]

  • Triethylamine (Et₃N) (3.0 equiv)

  • DMF (Anhydrous, 0.2 M concentration)

Step-by-Step Protocol:

  • Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Solvent Degassing: In a separate flask, sparge the DMF/Et₃N mixture with Argon for 15 minutes. Note: This is the most common failure point; insufficient degassing leads to homocoupling.

  • Addition: Add the 3-iodoimidazo[1,2-a]pyridine, PdCl₂(PPh₃)₂, and CuI to the reaction vial.

  • Activation: Seal the vial (septum cap) and purge with Argon for 5 minutes.

  • Injection: Syringe in the degassed solvent/base mixture, followed by the terminal alkyne.

  • Reaction: Stir at 60°C for 4–6 hours.

    • Monitoring: Check TLC (Mobile phase: 30-50% EtOAc in Hexanes). The starting iodide typically fluoresces strongly; the product will likely have a lower Rf and distinct fluorescence.

  • Workup: Dilute with EtOAc. Wash with 5% aqueous NH₄OH (or saturated NH₄Cl) to chelate and remove Copper (blue aqueous layer indicates successful Cu removal). Wash with brine, dry over Na₂SO₄.

Method B: Copper-Free "Green" Catalysis

Best for: Process chemistry, avoiding heavy metal cleanup, substrates sensitive to Copper.

Reagents:

  • 3-Iodoimidazo[1,2-a]pyridine (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • PPh₃ (10-20 mol%) (Note: Higher ligand loading stabilizes Pd in the absence of Cu)

  • Pyrrolidine or Piperidine (Used as solvent and base)

Step-by-Step Protocol:

  • Catalyst Pre-formation: In the reaction vessel, combine Pd(OAc)₂ and PPh₃ in the amine solvent. Stir at room temperature for 10 minutes until the solution turns bright yellow (formation of Pd(0) species).

  • Substrate Addition: Add the aryl iodide and alkyne.

  • Reaction: Heat to 80-90°C for 8–12 hours.

    • Mechanism Note: Without Copper, the reaction relies on a slower carbopalladation or direct deprotonation-transmetallation cycle, requiring higher temperatures.

  • Workup: Evaporate the amine solvent under reduced pressure. Redissolve residue in DCM/Water for extraction.

Workflow Visualization

Workflow Start Start: Weigh Reagents Degas Degas Solvents (Argon Sparge) Start->Degas Mix Mix Reagents (Inert Atm) Degas->Mix Heat Heat (60-90°C) Monitor TLC Mix->Heat Quench Quench: NH4OH Wash (Remove Cu) Heat->Quench Purify Purification: Silica Column Quench->Purify

Figure 2: Operational workflow emphasizing the critical degassing and copper-removal steps.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Glaser Product (Alkyne dimer) Oxygen presenceRe-sparge solvents; ensure Alkyne is added slowly if using Cu.
No Reaction (SM remains) Catalyst poisoning (N1)Switch to Method A; Increase Temperature to 90°C; Switch solvent to DMAc.
Black Precipitate (Pd Black) Catalyst decompositionLigand concentration too low. Add more PPh₃ (up to 4 equiv relative to Pd).
Product Trapped in Aqueous Product is protonatedEnsure aqueous workup is basic (pH > 9). Imidazopyridines are basic; acidic washes will extract them into water.

Validation Data (Typical NMR Signals):

  • Alkyne Carbon: In ¹³C NMR, look for two quaternary signals in the 80–95 ppm region.

  • H-5 Proton: The proton at position 5 (on the pyridine ring, adjacent to the bridgehead) typically shifts downfield due to the anisotropic effect of the alkyne at C3.

References

  • Guchhait, S. K., et al. "C-H bond functionalization of imidazo[1,2-a]pyridines: A review." RSC Advances, 2011.[2] Link

  • Koubachi, J., et al. "Synthesis of new 3-alkynylimidazo[1,2-a]pyridines via Sonogashira coupling reaction." Journal of Organic Chemistry, 2006.[3] Link

  • Bakherad, M. "Copper-free Sonogashira cross-coupling reactions: An overview." Applied Organometallic Chemistry, 2013. Link

  • BenchChem. "Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines." BenchChem Protocols, 2025.[1] Link

  • Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007. Link

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Iodoimidazo[1,2-a]pyridine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the methodological protocols for the functionalization of 3-iodoimidazo[1,2-a]pyridine-6-carboxylic acid (Compound 1) via Palladium-catalyzed Suzuki-Miyaura cross-coupling. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioisostere for purines in kinase inhibitors and GABA receptor modulators.

The presence of a free carboxylic acid at C6 and a reactive iodide at C3 presents a specific synthetic challenge: solubility-driven catalyst deactivation . This guide provides two distinct workflows:

  • Route A (Robust): Ester protection strategy for maximum yield and purification ease.

  • Route B (Direct): Ligand-optimized direct coupling for rapid analog generation.

Substrate Analysis & Chemical Logic

The Zwitterionic Challenge

The substrate contains a basic pyridine-like nitrogen (


 for the conjugate acid) and an acidic carboxylic acid (

). In neutral organic solvents (THF, Toluene), the molecule exists largely as a zwitterion or an insoluble aggregate, leading to poor mass transfer and heterogeneous reaction mixtures.
Reactivity Profile
  • C3-Iodine (Electrophile): The C3 position is electronically enriched due to nitrogen lone pair donation, making the C-I bond prone to oxidative addition by Pd(0), but also susceptible to protodeiodination if the catalyst turnover is slow.

  • C6-Carboxylic Acid (Interference): Free carboxylates can coordinate to unsaturated Pd(II) species, potentially displacing phosphine ligands and forming inactive "Palladium Black."

Decision Matrix & Workflow

The following flowchart illustrates the decision logic for selecting the appropriate protocol based on scale and downstream requirements.

Workflow Start Starting Material: 3-Iodoimidazo[1,2-a]pyridine-6-COOH ScaleCheck Is Scale > 1g OR Is Purification Difficult? Start->ScaleCheck RouteA ROUTE A: Protection Strategy (High Reliability) ScaleCheck->RouteA Yes RouteB ROUTE B: Direct Coupling (High Throughput) ScaleCheck->RouteB No (Rapid Screening) StepA1 1. Esterification (MeOH/SOCl2) Yield: >95% RouteA->StepA1 StepB1 1. Solubilization (DMF/H2O) Base: K2CO3 (3 equiv) RouteB->StepB1 StepA2 2. Suzuki Coupling (Pd(dppf)Cl2) Solvent: Toluene/Water StepA1->StepA2 StepA3 3. Saponification (LiOH) Recovery of Acid StepA2->StepA3 Final Final Product: 3-Aryl-imidazo[1,2-a]pyridine-6-COOH StepA3->Final StepB2 2. Coupling (XPhos Pd G2) Temp: 80-100°C StepB1->StepB2 StepB2->Final

Figure 1: Strategic workflow for handling the amphoteric nature of the imidazopyridine acid.

Detailed Protocols

Protocol A: The "Gold Standard" (Ester Protection)

Recommended for scale-up (>1g) and when high purity is required.

Step 1: Methyl Ester Formation
  • Suspend This compound (1.0 equiv) in anhydrous Methanol (0.2 M).

  • Cool to 0°C. Dropwise add Thionyl Chloride (SOCl₂) (3.0 equiv). Caution: Exothermic gas evolution.

  • Reflux for 4 hours. Monitor by LCMS (Acid mass [M+H]+ 289 -> Ester mass [M+H]+ 303).

  • Concentrate in vacuo. Neutralize with saturated NaHCO₃. Extract with EtOAc.

  • Result: Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate.

Step 2: Suzuki-Miyaura Coupling

Reagents:

  • Substrate: Methyl ester intermediate (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) - Chosen for resistance to basic hydrolysis and air stability.

  • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio). Degassed.

Procedure:

  • Charge a reaction vial with the ester, boronic acid, base, and catalyst.

  • Evacuate and backfill with Nitrogen (3x).

  • Add degassed solvent mixture.

  • Heat to 90°C for 4–16 hours.

  • Workup: Dilute with EtOAc, wash with water. Dry over MgSO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Step 3: Hydrolysis (Saponification)
  • Dissolve coupled ester in THF/Water (1:1).

  • Add LiOH·H₂O (3.0 equiv). Stir at RT for 2 hours.

  • Critical Isolation Step: Acidify carefully with 1M HCl to pH ~4 (the isoelectric point). The product often precipitates as a solid. Filter and dry.

Protocol B: Direct Coupling (Ligand-Optimized)

Recommended for library synthesis (<100mg) or rapid analog screening.

Rationale: To couple the free acid directly, we must prevent the carboxylate from poisoning the Pd. We use a water-rich solvent system to keep the carboxylate fully solvated and a bulky, electron-rich phosphine ligand (XPhos or SPhos) to ensure the catalyst remains active.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.5 equiv)

  • Catalyst: XPhos Pd G2 (Precatalyst) (2–5 mol%).

  • Base: K₂CO₃ (3.5 equiv) - Must be excess to deprotonate the acid and activate boronic acid.

  • Solvent: DMF : Water (3:1).

Procedure:

  • Dissolve the starting acid and Base in the solvent mixture. Stir for 10 mins to ensure formation of the soluble potassium carboxylate salt.

  • Add Boronic Acid and Catalyst.

  • Heat to 100°C (or 120°C in Microwave for 30 mins).

  • Workup:

    • The reaction mixture will be basic. Filter through Celite to remove Pd black.

    • Acidify the filtrate with Acetic Acid or 1M HCl to pH 4–5.

    • The product usually precipitates. If not, extract with n-Butanol or DCM/iPrOH (3:1).

Mechanistic Insight & Troubleshooting

The catalytic cycle for this specific substrate involves a competition between the oxidative addition at C3 and the coordination of the C6-carboxylate.

Mechanism Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Substrate Complex_II Pd(II)-Ar-I Intermediate OxAdd->Complex_II TransMet Transmetallation (+ Ar'-B(OH)3) Complex_II->TransMet Base Required Poison Catalyst Poisoning (Pd-O-CO-R Coordination) Complex_II->Poison If Solvent Non-Polar RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: Catalytic cycle highlighting the risk of carboxylate coordination (Poisoning) if solvation is insufficient.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Black precipitate immediately upon heating Catalyst decomposition ("Pd Black").Switch to Pd(dppf)Cl₂ or add free ligand (e.g., PPh₃). Ensure O₂ removal.
Starting material remains (Direct Route) Poor solubility of the zwitterion.Increase Water content in DMF (up to 50%). Ensure 3.5 eq. Base is used.[1][2][3][4][5][6]
Protodeiodination (C-H product formed) Boronic acid decomposition or slow transmetallation.Use anhydrous conditions (Route A). Switch base to CsF. Lower temp.
Low yield in Route A Hydrolysis of ester during coupling.Use K₃PO₄ instead of Carbonates. Avoid MeOH in the coupling step.

References

  • General Reactivity of Imidazo[1,2-a]pyridines

    • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[3][7][8] Chemical Communications, 2013.

  • Suzuki Coupling on C3-Iodoimidazo[1,2-a]pyridines

    • Guchhait, S. K., et al. "Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction." Journal of Organic Chemistry, 2000.

  • Handling Free Carboxylic Acids in Coupling: Li, H., et al. "Palladium-catalyzed cross-coupling of carboxylic acids." Chemical Reviews, 2016. (General methodology applied to Protocol B).
  • Catalyst Selection (XPhos Pd G2)

    • Buchwald, S. L., et al. "Precatalysts for the Suzuki-Miyaura Coupling."[3] Journal of the American Chemical Society.

(Note: While specific literature on the exact 6-COOH 3-Iodo substrate is sparse, the protocols above are derived from validated methodologies for 3-haloimidazo[1,2-a]pyridines and general acid-containing heterocycles found in references 1 and 2.)

Sources

Application Note: Esterification Strategies for 3-Iodoimidazo[1,2-a]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The 3-Iodoimidazo[1,2-a]pyridine-6-carboxylic acid scaffold is a critical intermediate in the synthesis of p38


 MAP kinase inhibitors, anti-infectives, and GABA receptor modulators. The presence of the C3-iodine provides a versatile handle for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the C6-carboxylate allows for diversification into esters and amides.
Key Synthetic Challenges
  • Zwitterionic Solubility: The parent acid exists as a zwitterion (protonated N1, deprotonated carboxylate), resulting in poor solubility in standard organic solvents (DCM, THF) and high solubility in water, complicating extraction.

  • Regioselectivity (N- vs. O-Alkylation): Under basic conditions, the N1 nitrogen is nucleophilic. Using alkyl halides can lead to competitive N-alkylation (quaternization) vs. the desired O-esterification.

  • C-I Bond Stability: While the C-I bond is robust to standard acidic esterification, it is photosensitive and susceptible to metal-halogen exchange. Care must be taken to avoid reductive conditions or adventitious palladium contamination during esterification.

Method A: Thionyl Chloride Mediated Alcoholysis (Standard Protocol)

Best For: Methyl/Ethyl esters, Scale-up (>10g), Cost-efficiency. Mechanism: In situ generation of the acid chloride followed by nucleophilic attack by the solvent alcohol.

Rationale

Direct Fischer esterification (H₂SO₄/MeOH) is often too slow due to the poor solubility of the zwitterionic starting material. Thionyl chloride (


) serves a dual purpose: it generates the highly reactive (and more soluble) acyl chloride and scavenges water, driving the equilibrium.
Detailed Protocol

Materials:

  • This compound (1.0 eq)

  • Thionyl Chloride (3.0 – 5.0 eq)

  • Anhydrous Methanol (or Ethanol) [Solvent, ~10-20 volumes]

  • Caution:

    
     releases HCl and 
    
    
    
    gas. Perform in a fume hood.

Step-by-Step Procedure:

  • Setup: Charge a dry round-bottom flask with this compound. Add a magnetic stir bar.[1]

  • Solvent Addition: Suspend the solid in anhydrous Methanol (0.5 M concentration relative to substrate). Cool the suspension to 0 °C using an ice bath.

  • Activation: Add Thionyl Chloride dropwise via an addition funnel or syringe over 15–30 minutes. Exothermic reaction: Maintain internal temp < 10 °C.

    • Note: The suspension may clear as the acid chloride/HCl salt forms.

  • Reflux: Remove the ice bath and heat the reaction to reflux (65 °C) for 4–6 hours. Monitor by LC-MS (Target Mass: [M+H]+ ~303 for methyl ester).

  • Workup (Critical for Yield):

    • Concentrate the reaction mixture under reduced pressure to remove excess MeOH and

      
      .
      
    • Neutralization: The residue is the HCl salt of the ester. Resuspend in DCM. Slowly add saturated aqueous

      
       while stirring until the aqueous layer is pH 8. Do not use strong base (NaOH) to avoid hydrolysis.
      
    • Extraction: Separate layers. Extract the aqueous layer 2x with DCM.

    • Drying: Combine organics, dry over

      
      , filter, and concentrate.
      
  • Purification: Usually not required. If necessary, recrystallize from EtOAc/Hexanes.

Method B: Base-Mediated Alkylation (For Complex Esters)

Best For: Benzyl esters, Allyl esters, or when the alcohol is not available as a solvent. Risk: High risk of N-alkylation if base strength is not controlled.

Rationale

Using a mild base (


 or 

) in a polar aprotic solvent (DMF) promotes the formation of the carboxylate anion. The "Soft" nature of the carboxylate oxygen vs. the "Hard" ring nitrogen usually favors O-alkylation, but steric bulk at the electrophile can shift selectivity.
Detailed Protocol

Materials:

  • Substrate (1.0 eq)[1]

  • Alkyl Halide (e.g., Benzyl bromide, Iodomethane) (1.1 eq)

  • Cesium Carbonate (

    
    ) (1.5 eq) or 
    
    
    
    (2.0 eq)
  • DMF (anhydrous, 0.2 M)

Step-by-Step Procedure:

  • Dissolution: Dissolve the carboxylic acid in DMF at room temperature.

  • Deprotonation: Add

    
     in one portion. Stir for 15 minutes. The mixture will likely remain a suspension.
    
  • Alkylation: Add the Alkyl Halide dropwise.[1]

  • Reaction: Stir at Room Temperature for 3–12 hours.

    • Warning: Do not heat >60 °C; this promotes N-alkylation and decomposition of the C-I bond.

  • Workup:

    • Pour the mixture into ice-water (10x volume). The ester often precipitates as a solid.

    • Filter the solid and wash with water.

    • If no precipitate: Extract with EtOAc, wash organic layer with LiCl (5% aq) to remove DMF, then Brine.

  • Purification: Flash chromatography (SiO2, 0-5% MeOH in DCM).

Method C: Coupling Reagents (HATU/EDC)

Best For: Sterically hindered alcohols, precious alcohols, or mildest conditions.

Protocol Summary
  • Dissolve acid (1.0 eq) in DMF/DCM (1:1).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir 10 mins to activate.

  • Add the Alcohol (1.1–1.5 eq) and DMAP (0.1 eq).

  • Stir 16h at RT.

  • Note: This method avoids the harsh acidity of Method A and the N-alkylation risk of Method B, but is more expensive.

Comparative Analysis & Decision Matrix

FeatureMethod A (

/MeOH)
Method B (Alkyl Halide)Method C (HATU/EDC)
Yield High (85-95%)Moderate (60-80%)High (80-90%)
Selectivity Exclusive O-esterRisk of N-alkylationExclusive O-ester
Cost Very LowLowHigh
Scalability Excellent (kg scale)GoodPoor (Reagent cost)
Reaction Time 4-6 Hours3-12 Hours12-24 Hours
Iodine Stability GoodModerate (Light sensitive)Excellent

Visual Workflows (Graphviz)

Diagram 1: Decision Tree for Method Selection

Esterification_Selection Start Start: 3-Iodoimidazo[1,2-a]pyridine-6-COOH Q1 Is the desired ester Methyl or Ethyl? Start->Q1 MethodA METHOD A: Thionyl Chloride / Alcohol (High Yield, Scalable) Q1->MethodA Yes Q2 Is the alcohol liquid & cheap? Q1->Q2 No Q2->MethodA Yes (e.g. Isopropyl) MethodB METHOD B: Alkyl Halide + Cs2CO3 (Mild, Watch N-alkylation) Q2->MethodB No (Use Alkyl Halide) MethodC METHOD C: HATU / EDC Coupling (For complex/precious alcohols) Q2->MethodC No (Complex Alcohol)

Caption: Decision matrix for selecting the optimal esterification route based on the target ester moiety.

Diagram 2: Mechanistic Pathways & Impurity Risks

Mechanism_Risks cluster_Acid Method A (Acidic) cluster_Base Method B (Basic) Substrate 3-Iodo-Acid (Zwitterion) AcidChloride Acyl Chloride Intermediate Substrate->AcidChloride SOCl2 Anion Carboxylate Anion Substrate->Anion Base (Cs2CO3) Ester_A Target Ester (HCl Salt) AcidChloride->Ester_A ROH N_Alk IMPURITY: N-Alkylated Product Anion->N_Alk R-X (Minor if heated) Ester_B Target Ester Anion->Ester_B R-X (Major)

Caption: Mechanistic divergence showing the high fidelity of Method A versus the regioselectivity risks in Method B.

References

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Organic Chemistry Portal. "Synthesis of imidazo[1,2-a]pyridines."[2][3][4][5][6] Available at: [Link]

  • Esterification of Pyridine Carboxylic Acids (Thionyl Chloride Method)

    • Master Organic Chemistry. "Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides." Available at: [Link]

  • Regioselectivity (N vs O Alkylation)

    • FABAD J. Pharm. Sci. "N-Alkylation of Some Imidazopyridines."[1][7] Available at: [Link] (Validated via search snippet 1.6).

  • Properties of Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate

    • PubChem.[8][9][10][11] "Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate (Compound)." Available at: [Link]

  • Coupling Reagents (HATU/EDC)

    • Chemistry LibreTexts. "Nucleophilic Acyl Substitution Reactions of Carboxylic Acids." Available at: [Link]

Sources

Troubleshooting & Optimization

Improving yield of 3-Iodoimidazo[1,2-a]pyridine-6-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of 3-Iodoimidazo[1,2-a]pyridine-6-carboxylic acid Synthesis Ticket ID: #IMP-3I-COOH-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Strategic Overview: The "Solubility Trap"

Executive Summary: The primary cause of low yield in synthesizing This compound is rarely the iodination chemistry itself; it is the physical chemistry of the substrate.

The 6-carboxylic acid derivative exists as a zwitterion in neutral media, leading to:

  • Poor Solubility: It precipitates out of standard organic solvents (DCM, THF) before reacting.

  • Purification Loss: It is difficult to extract from aqueous workups due to amphoteric nature.

  • Electronic Deactivation: The free carboxylate/carboxylic acid at C6 is electron-withdrawing, deactivating the C3 position toward Electrophilic Aromatic Substitution (

    
    ).
    

The "Gold Standard" Solution: Do not iodinate the free acid. Protect it as the methyl ester first. The methyl ester (Methyl imidazo[1,2-a]pyridine-6-carboxylate) is soluble in MeCN/DCM, reacts faster, and purifies easily. Hydrolysis back to the acid is quantitative.

Validated Protocols

Protocol A: The "Ester Route" (Recommended)

Use this for maximum yield (>85%) and purity.

Reagents:

  • Substrate: Methyl imidazo[1,2-a]pyridine-6-carboxylate (1.0 equiv)

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (0.1 M concentration)

  • Temperature:

    
     to 
    
    
    

Step-by-Step Workflow:

  • Dissolution: Dissolve the methyl ester substrate in MeCN. Ensure full homogeneity.

  • Addition: Add NIS portion-wise over 10 minutes. Note: Adding all at once can cause localized over-concentration and minor side products.

  • Monitoring: Stir at RT. If conversion is <50% after 1 hour, heat to

    
    . The electron-withdrawing ester group at C6 raises the activation energy compared to the unsubstituted parent.
    
  • Quench: Dilute with EtOAc. Wash with 10%

    
     (sodium thiosulfate) to remove oxidative byproducts (removes brown color).
    
  • Hydrolysis: Treat the isolated ester with LiOH (2 equiv) in THF/H2O (1:1) at RT for 2 hours. Acidify to pH 4 to precipitate the target acid.

Protocol B: Direct Iodination of the Acid (Alternative)

Use only if esterification is impossible. Yields typically 40-60%.

Reagents:

  • Substrate: Imidazo[1,2-a]pyridine-6-carboxylic acid

  • Reagent: Iodine (

    
    ) (1.2 equiv) + TBHP (tert-Butyl hydroperoxide) (2.0 equiv) OR NIS.
    
  • Solvent: DMF or DMSO (Crucial for solubility).

Critical Modification: You typically need an oxidative promoter because the acid ring is deactivated. The


/TBHP system generates a more reactive iodonium species in situ.

Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture is a thick slurry and conversion is stalled at 30%."

Diagnosis: Solubility Limited Kinetics. Explanation: The starting material has crystallized out of solution.


 reactions require the substrate to be in the solution phase to interact with the electrophile.
Fix: 
  • Switch Solvent: Move from MeCN/DCM to DMF or NMP.

  • Temperature: Increase temperature to

    
     to maintain solubility.
    
  • Check pH: If using the free acid, ensure the solution isn't too basic (which forms the carboxylate anion, further deactivating the ring).

Issue 2: "The product is dark brown/black and sticky."

Diagnosis: Iodine/Polyiodide Contamination. Explanation: Imidazo-pyridines can form charge-transfer complexes with iodine. Simple evaporation concentrates these impurities. Fix:

  • The Thiosulfate Wash: You must wash the organic layer (or the solid filter cake) with saturated aqueous Sodium Thiosulfate (

    
    ) until the brown color disappears and the organic layer is pale yellow/orange.
    
  • Recrystallization: Recrystallize from DMF/Water or EtOH/Water rather than column chromatography (the acid streaks on silica).

Issue 3: "I see regioselectivity issues (iodination at C5 or C8)."

Diagnosis: Over-reaction or Steric/Electronic Mismatch. Explanation: While C3 is the most nucleophilic position (HOMO coefficient is highest at N1 and C3), the C6-EWG (Electron Withdrawing Group) deactivates the ring. If you force conditions too hard (excess NIS, high heat), you may force iodination at less favorable positions. Fix:

  • Stoichiometry Control: Limit NIS to 1.05 equiv.

  • Slow Addition: Add NIS as a solution in DMF dropwise.

Comparative Data: Reagent Efficiency

MethodReagent SystemSolventYield (Est.)ProsCons
Direct (Acid) NISDMF45-55%One stepDifficult workup; poor solubility.
Direct (Acid)

/ TBHP
EtOH/

60-70%Green chemistryRequires sonication or heat; oxidative stress.
Via Ester NISMeCN85-92% High purityTwo steps (Esterification + Hydrolysis).
Via Ester

/ Selectfluor
MeCN80%FastExpensive reagents.

Visualizing the Science

Diagram 1: The Recommended Workflow (Ester Strategy)

This decision tree illustrates the logic flow for maximizing yield based on substrate state.

Workflow Start Start: Imidazo[1,2-a]pyridine-6-COOH Decision Is Yield Critical? Start->Decision RouteA Route A: Ester Protection (Recommended) Decision->RouteA Yes (>80% needed) RouteB Route B: Direct Iodination Decision->RouteB No (Quick screen) StepA1 1. Esterification (MeOH/H2SO4) RouteA->StepA1 StepA2 2. Iodination (NIS/MeCN) Homogeneous Solution StepA1->StepA2 StepA3 3. Hydrolysis (LiOH) StepA2->StepA3 Result Target: 3-Iodo-6-COOH derivative StepA3->Result StepB1 Solvent: DMF/DMSO (Required) RouteB->StepB1 StepB2 Reagent: I2 + TBHP (Oxidant) StepB1->StepB2 StepB2->Result

Caption: Workflow logic comparing the high-yield Ester Route vs. the solubility-limited Direct Route.

Diagram 2: Mechanistic Regioselectivity

Why C3? The nitrogen lone pair donates electron density into the ring, creating a dipole that activates C3.

Mechanism Substrate Imidazo[1,2-a]pyridine (Core) Activation N1 Lone Pair Resonance Substrate->Activation Electronic Effect C3_Site C3 Position (Most Nucleophilic) Activation->C3_Site Activates Intermediate Sigma Complex (C3-I bond forms) C3_Site->Intermediate Attacks Electrophile Electrophile I+ Source (NIS / I-I) Electrophile->Intermediate Product 3-Iodo Product Intermediate->Product -H+ (Restores Aromaticity)

Caption: Mechanism of Electrophilic Aromatic Substitution (


) highlighting C3 activation.

References

  • Ultrasonic-Assisted Green Iodination

    • Wang, H., et al. "Ultrasound-Assisted Iodination of Imidazo[1,2-a]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide." ACS Omega, 2021.
    • Relevance: Validates the /TBHP method for difficult substr
  • General C3 Functionalization Review

    • Bagdi, A.K., et al. "Chemical properties and reactivity of imidazo[1,2-a]pyridines." RSC Advances, 2015.
    • Relevance: Establishes the mechanistic basis for C3 regioselectivity.
  • NIS Protocol Validation

    • Enguehard, C., et al. "Pd-catalyzed arylation of 3-iodoimidazo[1,2-a]pyridines." Journal of Organic Chemistry, 2000.
    • Relevance: The foundational paper for using NIS in polar aprotic solvents for this scaffold.
  • Solubility & Properties

    • ChemicalBook Database. "Imidazo[1,2-a]pyridine-6-carboxylic acid Properties."
    • Relevance: Confirms physical state and storage requirements (zwitterionic n

Technical Support Center: 3-Iodoimidazo[1,2-a]pyridine Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Palladium-Catalyzed Cross-Coupling of 3-Iodoimidazo[1,2-a]pyridines Audience: Medicinal Chemists & Process Development Scientists

Introduction: The "Deceptive" Heterocycle

Welcome to the optimization hub for imidazo[1,2-a]pyridine functionalization. You are likely here because your standard Suzuki or Sonogashira conditions failed.

The Core Problem: While the C-3 position is electronically enriched (nucleophilic), the 3-iodo derivative serves as an electrophile. However, this scaffold presents a "Janus-faced" challenge:

  • The N1-Nitrogen Trap: The bridgehead nitrogen is a competent

    
    -donor that can displace phosphines from Palladium, leading to catalyst arrest (Pd-black precipitation).
    
  • Protodehalogenation: The C-I bond is labile. Under aggressive conditions, the iodine is frequently excised and replaced by a proton (reduction) rather than the desired coupling partner.

This guide moves beyond "add more catalyst" and focuses on ligand field engineering to solve these specific mechanistic bottlenecks.

Module 1: Catalyst & Ligand Selection Engine

Do not default to tetrakis(triphenylphosphine)palladium(0) [Pd(PPh


)

] for complex substrates. Use this selection logic to match the catalyst to your substrate's steric and electronic profile.
FAQ: Which catalyst system should I use?
ScenarioRecommended Catalyst SystemWhy?
Standard Baseline (Simple Aryl Boronic Acids)Pd(dppf)Cl

(1-5 mol%)
The bidentate ferrocenyl ligand prevents N1-coordination better than monodentate PPh

.
Sterically Hindered (Ortho-substituted partners)Pd

(dba)

+ SPhos
SPhos provides a protective "umbrella" that facilitates oxidative addition on crowded centers.
Heterocycle-Rich (Coupling with Pyridines/Azoles)Pd

(dba)

+ XPhos
XPhos is electron-rich, accelerating oxidative addition while resisting N-poisoning from the partner.
Sonogashira (Alkynylation) Pd(PPh

)

Cl

+ CuI
Classic system works well here, but keep CuI low (1-2 mol%) to prevent homocoupling.
The "N-Poisoning" Mechanism

The diagram below illustrates the competition between the productive catalytic cycle and the catalyst deactivation pathway caused by the imidazopyridine nitrogen.

G Pd_L Active Catalyst [Pd(0)Ln] OxAdd Oxidative Addition Complex (Pd-II) Pd_L->OxAdd Fast OA (Desired) Arrest Catalyst Arrest (N-Pd Coordination) Pd_L->Arrest N1-Binding (Poisoning) Substrate 3-Iodoimidazo[1,2-a]pyridine Substrate->OxAdd Substrate->Arrest Product Coupled Product OxAdd->Product Transmetallation & Red. Elim. Arrest->Pd_L Reversible if Ligand is Bulky

Figure 1: The kinetic competition between oxidative addition (C-I bond insertion) and N-coordination (catalyst poisoning). Bulky ligands favor the upper pathway.

Module 2: Troubleshooting Reaction Failures

Issue 1: "I see starting material and de-iodinated product (H-species)."

Diagnosis: Protodehalogenation.

  • Cause: The oxidative addition occurred, but transmetallation was too slow. The Pd-aryl species abstracted a hydride (likely from the solvent or base) and reductively eliminated.

  • The Fix:

    • Switch Solvent: Move from alcoholic solvents or DMF to anhydrous 1,4-Dioxane or Toluene .

    • Base Control: Switch from K

      
      CO
      
      
      
      to Cs
      
      
      CO
      
      
      or K
      
      
      PO
      
      
      . Cesium acts as a "soft" cation that can stabilize the transition state.
    • Water Management: While Suzuki requires water, excess water promotes dehalogenation. Use a strict 4:1 or 10:1 Solvent:Water ratio.

Issue 2: "The reaction turned black immediately and stalled."

Diagnosis: "Pd-Black" formation (Catalyst decomposition).

  • Cause: The ligands dissociated from the Palladium, causing it to aggregate into inactive metal particles. This is common with imidazopyridines because the substrate competes for the metal.

  • The Fix:

    • Ligand Overload: Add excess ligand (e.g., 1:2 ratio of Pd:Ligand instead of 1:1).

    • Precatalysts: Use Pd(dppf)Cl

      
      ·DCM  adduct. The bidentate ligand is tightly bound and resists displacement by the nitrogen.
      

Module 3: Optimized Experimental Protocols

Protocol A: The "Workhorse" Suzuki Coupling

Best for: Coupling with phenyl, tolyl, or simple electron-deficient aryl boronic acids.

  • Setup: Charge a reaction vial with:

    • 3-Iodoimidazo[1,2-a]pyridine (1.0 equiv)

    • Aryl Boronic Acid (1.2 equiv)

    • Pd(dppf)Cl

      
      ·DCM  (0.05 equiv / 5 mol%)
      
    • Cs

      
      CO
      
      
      
      (2.0 equiv)
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio) . Concentration: 0.1 M.

  • Degassing: Sparge with Argon for 5 minutes (Critical step to prevent homocoupling).

  • Reaction: Seal and heat to 80°C for 4–12 hours.

  • Workup: Filter through Celite (to remove Pd residues), dilute with EtOAc, wash with brine.

Protocol B: The "Difficult" Coupling (Steric/Heteroaryl)

Best for: Coupling with 2-substituted pyridines, ortho-substituted benzenes, or if Protocol A fails.

  • Setup: In a glovebox or under strict Schlenk conditions:

    • 3-Iodoimidazo[1,2-a]pyridine (1.0 equiv)

    • Boronic Ester (Pinacol ester preferred) (1.5 equiv)

    • Pd

      
      (dba)
      
      
      
      (0.02 equiv)
    • XPhos (0.08 equiv) - Note: 1:2 Pd:L ratio relative to Pd metal centers.

    • K

      
      PO
      
      
      
      (3.0 equiv)
  • Solvent: n-Butanol or Toluene/Water (10:1) .

  • Reaction: Heat to 100°C for 16 hours.

Module 4: Decision Logic for Optimization

Use this flow to navigate your optimization process systematically.

Optimization Start Start: 3-Iodo Coupling Check1 Partner Type? Start->Check1 Simple Simple Aryl/Vinyl Check1->Simple Complex Heteroaryl / Ortho-Subs Check1->Complex Alkyne Alkyne (Sonogashira) Check1->Alkyne MethodA Use Pd(dppf)Cl2 Cs2CO3, Dioxane/H2O Simple->MethodA MethodB Use Pd2(dba)3 + XPhos K3PO4, n-BuOH Complex->MethodB MethodC Use Pd(PPh3)2Cl2 + CuI TEA/DMF Alkyne->MethodC Result Did it work? MethodA->Result MethodB->Result Dehalo Problem: De-iodination? Result->Dehalo No NoConv Problem: No Conversion? Result->NoConv No Fix1 Switch to Anhydrous Toluene Lower Temp Dehalo->Fix1 Fix2 Check N-Poisoning Increase Ligand Ratio NoConv->Fix2

Figure 2: Strategic decision tree for selecting conditions and troubleshooting common failure modes.

References

  • Gueiffier, A., et al. (2006).[1] Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction.[1] Tetrahedron.[2][3]

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society.[2]

  • Koubachi, J., et al. (2010). Direct C-3 Arylation of Imidazo[1,2-a]pyridines with Aryl Bromides and Iodides.[4] The Journal of Organic Chemistry.[2]

  • Bagley, M. C., et al. (2011). Ligand-free palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-haloimidazo[1,2-a]pyridines. Synlett.[2][5]

Sources

Technical Support Center: Recrystallization of 3-Iodoimidazo[1,2-a]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the recrystallization of 3-iodoimidazo[1,2-a]pyridine-6-carboxylic acid. The advice herein is grounded in established chemical principles and extensive laboratory experience with challenging small molecules.

Introduction to the Challenge

This compound is a structurally complex molecule featuring a fused heterocyclic ring system, a carboxylic acid moiety, and a halogen substituent. This combination of functional groups presents a unique challenge for purification by recrystallization, as the molecule possesses both polar and non-polar characteristics, influencing its solubility in a non-linear fashion across a range of common laboratory solvents. Effective purification is critical, as impurities, such as diiodo species which can have very low solubility, may be difficult to remove and can impact downstream applications.[1][2] This guide will walk you through a logical, step-by-step approach to developing a robust recrystallization protocol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary molecular features of this compound that I should consider when selecting a recrystallization solvent?

Answer: The solubility of this compound is governed by three key structural features:

  • Imidazo[1,2-a]pyridine core: This fused aromatic heterocyclic system is largely non-polar but possesses nitrogen atoms that can participate in hydrogen bonding. Aromatic rings often suggest solubility in solvents like toluene, but the heteroatoms complicate this.[3]

  • Carboxylic acid group (-COOH): This is a highly polar, protic group capable of acting as both a hydrogen bond donor and acceptor. Its presence strongly suggests solubility in polar protic solvents like alcohols or even water, particularly at elevated temperatures.[4]

  • Iodine atom (-I): The iodo-substituent is large, polarizable, and contributes to the overall molecular weight, generally decreasing solubility in very polar solvents like water and increasing it in less polar organic solvents.[5]

A successful recrystallization solvent will need to strike a balance between these competing solubility drivers. The ideal solvent will fully dissolve the compound at an elevated temperature but exhibit poor solubility at lower temperatures, allowing for high recovery of the purified crystals.

Q2: I'm starting from scratch. Which single solvents should I screen first?

Answer: Based on the principle of "like dissolves like," a logical starting point is to screen a range of solvents with varying polarities. Given the presence of the carboxylic acid, polar protic solvents are excellent candidates.

Recommended Initial Solvent Screen:

  • Alcohols: Methanol, Ethanol, Isopropanol. These solvents can interact with the carboxylic acid through hydrogen bonding. Ethanol is often a good first choice due to its favorable boiling point and ability to dissolve a wide range of organic compounds.[6]

  • Water: Due to the carboxylic acid, there might be some solubility in hot water. However, the large heterocyclic core will likely limit this. It is more probable to be useful as an anti-solvent in a mixed solvent system.

  • Ketones: Acetone. This polar aprotic solvent can be effective.

  • Esters: Ethyl acetate. It is a moderately polar solvent that can be a good choice for compounds with mixed polarity.

  • Amides: N,N-Dimethylformamide (DMF). While a powerful solvent, its high boiling point can make it difficult to remove residual solvent from the final product. Use with caution and consider it if other solvents fail.

The following table summarizes the properties of these suggested starting solvents.

SolventBoiling Point (°C)Polarity IndexNotes
Water10010.2May be a good anti-solvent.[4]
Methanol655.1Good for polar compounds, but high solubility can lead to lower recovery.
Ethanol784.3A versatile and commonly successful recrystallization solvent.[3]
Isopropanol823.9Similar to ethanol, but slightly less polar.
Acetone565.1A good polar aprotic option. Its low boiling point can be advantageous.
Ethyl Acetate774.4A moderately polar solvent often used for compounds with mixed characteristics.
Toluene1112.4May dissolve the compound when hot due to the aromatic core.[3]
N,N-Dimethylformamide (DMF)1536.4High boiling point can be problematic for product isolation.
Q3: How do I efficiently perform a small-scale solvent screen to identify a promising candidate?

Answer: A systematic approach on a small scale is crucial to conserve your material.

Protocol for Small-Scale Solvent Screening:

  • Preparation: Place a small amount of your crude this compound (approximately 10-20 mg) into several small test tubes.

  • Initial Solubility Test (Room Temperature): To each test tube, add a different solvent from your screening list dropwise (e.g., 0.5 mL). Observe if the compound dissolves at room temperature. A good candidate solvent will NOT dissolve the compound at this stage.

  • Hot Solubility Test: Gently heat the test tubes that showed poor room temperature solubility in a water or sand bath. Add more of the respective solvent in small portions until the compound fully dissolves. A good solvent will dissolve the compound completely at an elevated temperature.

  • Cooling and Crystallization: Allow the hot, saturated solutions to cool slowly to room temperature, and then place them in an ice bath. Observe for the formation of crystals. The ideal solvent will yield a significant amount of crystalline precipitate upon cooling.

  • Evaluation: The best solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

The following diagram illustrates the decision-making process during the solvent screen.

Solvent_Screening_Workflow start Start: Crude Product (10-20 mg) add_solvent Add 0.5 mL of Screening Solvent start->add_solvent observe_rt Observe at Room Temperature add_solvent->observe_rt heat Heat Gently observe_rt->heat Insoluble fail_rt Insoluble observe_rt->fail_rt Soluble observe_hot Observe while Hot heat->observe_hot cool Cool to Room Temp & then Ice Bath observe_hot->cool Soluble fail_hot Insoluble observe_hot->fail_hot Insoluble observe_cool Observe for Crystals cool->observe_cool success Successful Solvent Candidate observe_cool->success Crystals Form fail_cool No Crystals Form observe_cool->fail_cool No Crystals

Caption: Workflow for small-scale recrystallization solvent screening.

Q4: My compound is either too soluble in everything or not soluble enough. What is my next step?

Answer: This is a common scenario for molecules with mixed polarity. The solution is to use a mixed solvent system , also known as a binary solvent system. This involves finding two miscible solvents: one in which your compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent" or "co-solvent").

Commonly Successful Mixed Solvent Pairs:

  • Ethanol/Water: A classic choice for polar compounds.

  • Methanol/Water: Similar to ethanol/water.

  • Acetone/Hexanes: A polar/non-polar combination.

  • Ethyl Acetate/Hexanes: Another effective polar/non-polar pair.

  • Toluene/Hexanes: For less polar compounds.

  • DMF/Water: Use if the compound is only soluble in very polar aprotic solvents.

Protocol for Mixed Solvent Recrystallization:

  • Dissolve your crude compound in the minimum amount of the hot "solvent" (the one it is more soluble in).

  • While the solution is still hot, add the "anti-solvent" dropwise until you observe persistent turbidity (cloudiness).

  • Add a few more drops of the hot "solvent" until the solution becomes clear again.

  • Allow the solution to cool slowly. Crystals should form at the interface of saturation.

The diagram below illustrates the logic of selecting a mixed solvent system.

Mixed_Solvent_Logic start Single Solvent Screen Results too_soluble Compound is too soluble in polar solvents (e.g., Ethanol, Methanol) start->too_soluble too_insoluble Compound is insoluble in most solvents start->too_insoluble select_antisolvent Select a miscible anti-solvent (e.g., Water, Hexanes) too_soluble->select_antisolvent select_soluble Select the solvent of highest solubility (e.g., Ethanol) too_insoluble->select_soluble select_soluble->select_antisolvent combine Use as a Mixed Solvent System select_antisolvent->combine

Caption: Logic for choosing a mixed solvent system.

Q5: I've followed the procedure, but my compound is "oiling out" instead of forming crystals. How can I fix this?

Answer: Oiling out occurs when the compound comes out of solution at a temperature above its melting point or as a supersaturated liquid. Here are several techniques to induce crystallization:

  • Slower Cooling: The most common cause is cooling the solution too quickly. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled, supersaturated solution. This "seed crystal" will act as a template for further crystal growth.

  • Reduce Solvent Volume: If the solution is not sufficiently saturated, you can gently heat it to evaporate some of the solvent and then attempt to cool it again.

  • Use a More Dilute Solution: Oiling out can sometimes be caused by a solution that is too concentrated. Try the recrystallization again with a larger volume of the solvent.

Q6: My yield of recrystallized product is very low. What are the likely causes and how can I improve recovery?

Answer: Poor recovery is a frequent issue. Here are the most common culprits and their solutions:

  • Using Too Much Solvent: This is the most frequent reason for low yield. The goal is to create a saturated solution at the boiling point of the solvent. Using an excessive amount of solvent will mean that a significant portion of your compound remains dissolved even after cooling.

    • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve your compound.

  • Premature Crystallization During Filtration: If you are performing a hot filtration to remove insoluble impurities, your compound may crystallize in the filter funnel.

    • Solution: Use a pre-heated filter funnel and flask, and perform the filtration as quickly as possible. Adding a small excess of hot solvent before filtration can also help.

  • Incomplete Crystallization: You may not have allowed enough time for crystallization or cooled the solution to a low enough temperature.

    • Solution: Let the solution stand at room temperature for a longer period before moving it to an ice bath. Ensure the solution is thoroughly chilled in the ice bath for at least 15-20 minutes before filtration.

  • The Compound Has Significant Solubility in the Cold Solvent: Some compounds are simply too soluble in the chosen solvent, even when cold.

    • Solution: You may need to find a different solvent or switch to a mixed solvent system where the final solvent composition has very low solubility for your compound.

References

  • EP1588997A1 - Process for the preparation of iodoaromatic compounds - Google Patents.
  • Process for preparing mono-iodinated aromatic compound - TREA. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • RECRYSTALLISATION - University of Calgary. Available at: [Link]

  • US6562972B1 - Method for preparing heterocyclic-carboxylic acids - Google Patents.
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. Available at: [Link]

  • Crystallization Solvents.pdf - University of California, Los Angeles. Available at: [Link]

  • Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family - MDPI. Available at: [Link]

  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC. Available at: [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 3-Iodoimidazopyridine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-iodoimidazopyridines. This guide is designed to provide in-depth, practical solutions to a common and significant challenge: overcoming steric hindrance in cross-coupling reactions at the C3 position. The unique architecture of the imidazo[1,2-a]pyridine scaffold often leads to significant steric congestion around the C3 position, impeding catalyst-substrate interaction and frustrating synthetic efforts.

This resource moves beyond simple protocol recitation. Here, we delve into the mechanistic reasoning behind common failures and provide evidence-based strategies to optimize your reactions for success.

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance a significant problem specifically at the C3 position of imidazopyridines?

A1: The steric challenge at the C3 position of the imidazo[1,2-a]pyridine core arises from its location on the five-membered imidazole ring, adjacent to the bridgehead nitrogen and the fused six-membered pyridine ring. This geometry creates a sterically congested environment. During a palladium-catalyzed cross-coupling reaction, the bulky palladium catalyst, complete with its ligand sphere, must approach this C3-Iodo bond for the initial oxidative addition step.[1][2] The proximity of the adjacent pyridine ring can physically block this approach, thereby increasing the activation energy of this crucial first step in the catalytic cycle. This hindrance can be further exacerbated when coupling with a sterically demanding partner.[3]

Q2: My standard Suzuki-Miyaura coupling conditions are failing for my 3-iodoimidazopyridine substrate. What is the most likely bottleneck in the catalytic cycle?

A2: For sterically hindered substrates like 3-iodoimidazopyridines, the two most probable rate-limiting steps in the Suzuki-Miyaura cycle are oxidative addition and reductive elimination .

  • Oxidative Addition: As explained in Q1, the catalyst's approach to the C-I bond is hindered. If the Pd(0) species cannot efficiently insert into the bond, the cycle never truly begins.[1]

  • Reductive Elimination: This final step, which forms the desired C-C bond and regenerates the Pd(0) catalyst, requires the two coupling partners to be in close proximity within the palladium coordination sphere.[4] If both the imidazopyridine and the boronic acid derivative are bulky, they may repel each other, making it difficult for the new bond to form. This can lead to catalyst decomposition or stalling.[5]

The diagram below illustrates the key steps and highlights the potential steric chokepoints.

Suzuki_Cycle cluster_bottlenecks Potential Bottlenecks pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Steric Clash!) pd0->oa_complex Oxidative Addition tm_complex Transmetalation Complex oa_complex->tm_complex Transmetalation re_complex Reductive Elimination Complex (Steric Clash!) tm_complex->re_complex re_complex->pd0 Reductive Elimination product Product R¹-R² re_complex->product start Imidazopyridine-I (R¹-X) start->oa_complex boronic Boronic Acid/Ester (R²-B(OR)₂) boronic->tm_complex base Base base->tm_complex

Caption: Suzuki-Miyaura catalytic cycle highlighting sterically hindered steps.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Issue: Low to zero yield when coupling a bulky arylboronic acid with a 3-iodoimidazopyridine.

This is a classic steric hindrance problem. The solution often lies in systematically modifying the catalyst system and reaction conditions to favor the difficult oxidative addition and reductive elimination steps.

Root Cause Analysis & Solutions:

  • Inadequate Ligand Performance: Standard ligands like PPh₃ are often too small and not electron-rich enough to promote the reaction of challenging substrates. The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity.[6]

    • Solution: Switch to modern, bulky, and electron-rich phosphine ligands, often referred to as "Buchwald ligands." These ligands possess large "cone angles" that favor the formation of a monoligated, highly reactive 14-electron Pd(0) species, which is more effective at oxidative addition. Their electron-donating properties also accelerate the reductive elimination step.[5][7]

  • Suboptimal Catalyst Precursor: Using a simple salt like Pd(OAc)₂ or PdCl₂(PPh₃)₂ may not generate the active Pd(0) species efficiently under mild conditions.

    • Solution: Employ palladium "pre-catalysts" such as the G3 or G4 palladacycles (e.g., XPhos Pd G3). These are air-stable compounds that rapidly and cleanly generate the active L-Pd(0) species in solution, leading to more consistent and reproducible results.

  • Incorrect Base or Solvent Choice: The base is not just a spectator; it plays a key role in the transmetalation step. A strong, poorly soluble base can lead to heterogeneous reaction mixtures and slow kinetics.

    • Solution: For sterically demanding couplings, a weaker but more soluble base is often superior. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices.[6][8] The solvent should be able to dissolve all components and tolerate higher temperatures. Aprotic polar solvents like 1,4-dioxane, toluene, or THF are standard.

Optimized Protocol & Data Comparison

The following table provides a starting point for optimizing your reaction. It compares a "standard" condition set with a "sterically hindered" optimized set.

ParameterStandard ConditionsOptimized for Steric HindranceRationale for Change
Pd Source Pd(OAc)₂ / Pd₂(dba)₃XPhos Pd G3 / SPhos Pd G2Pre-catalysts provide a more active and defined Pd(0) source.
Ligand PPh₃ / P(t-Bu)₃XPhos / SPhos / RuPhosBulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[6][9]
Pd Loading 1-5 mol%2-5 mol%Higher loading may be needed to overcome catalyst deactivation.
Base Na₂CO₃ / K₂CO₃K₃PO₄ / Cs₂CO₃Weaker, more soluble bases often improve yields in hindered couplings.[6]
Solvent Toluene / DMF1,4-Dioxane / t-AmylOHAprotic polar solvents capable of reaching higher temperatures.
Temperature 80-100 °C100-120 °CIncreased thermal energy helps overcome the activation barrier for hindered steps.

Step-by-Step General Protocol for a Sterically Hindered Suzuki Coupling:

  • To an oven-dried reaction vessel, add the 3-iodoimidazopyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the phosphine ligand (e.g., XPhos, 1.1x the Pd loading), the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Seal the vessel with a septum.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., EtOAc), and filter through a pad of celite.

  • Proceed with standard aqueous workup and purification.

Troubleshooting Guide: Buchwald-Hartwig Amination

Issue: Failure to couple a bulky secondary amine with 3-iodoimidazopyridine.

The Buchwald-Hartwig amination shares mechanistic similarities with the Suzuki coupling, and steric hindrance can be a major obstacle, particularly when using bulky secondary amines or anilines.[10][11] The key is again the choice of ligand and base.

Root Cause Analysis & Solutions:

  • Ligand-Substrate Mismatch: The coordination of the amine to the palladium center and the subsequent C-N reductive elimination are highly sensitive to the steric environment.[12]

    • Solution: Employ specialized ligands designed for C-N bond formation. While bulky monophosphines like XPhos can work, bidentate phosphine ligands with a large natural bite angle, such as XantPhos or Josiphos-type ligands, are often superior.[12][13] These ligands create a specific geometry around the palladium that facilitates the C-N bond-forming step.

  • Inappropriate Base: Strong, sterically hindered bases are required to deprotonate the amine and facilitate its coordination to the palladium center.

    • Solution: Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions.[13] Lithium bis(trimethylsilyl)amide (LiHMDS) can also be used, especially if base-sensitive functional groups are present.

Workflow for Troubleshooting Buchwald-Hartwig Amination

Buchwald_Troubleshooting start Low Yield in Buchwald-Hartwig Amination check_ligand Is the ligand appropriate? (e.g., PPh₃) start->check_ligand switch_ligand Switch to Bulky Ligand (XPhos, RuPhos) or Bidentate Ligand (XantPhos) check_ligand->switch_ligand No check_base Is the base strong enough? (e.g., K₂CO₃) check_ligand->check_base Yes switch_ligand->check_base switch_base Use a Strong, Hindered Base (NaOtBu, LiHMDS) check_base->switch_base No check_temp Is the temperature high enough? check_base->check_temp Yes switch_base->check_temp increase_temp Increase Temperature (e.g., 100-120 °C in Dioxane) check_temp->increase_temp No success Reaction Optimized check_temp->success Yes increase_temp->success

Caption: Decision workflow for optimizing a hindered Buchwald-Hartwig reaction.

Troubleshooting Guide: Sonogashira Coupling

Issue: Low conversion when coupling a terminal alkyne with 3-iodoimidazopyridine.

The Sonogashira coupling involves a dual palladium and copper catalytic cycle.[14] While generally robust, steric hindrance on the aryl halide can impede the initial oxidative addition to the palladium(0) center.[15][16]

Root Cause Analysis & Solutions:

  • Inefficient Palladium Cycle: The oxidative addition step is the most likely culprit, as in other cross-coupling reactions.

    • Solution: The principles from the Suzuki coupling section apply here as well. Using bulky, electron-rich phosphine ligands (e.g., cataCXium® A, SPhos) can significantly accelerate the reaction.[16] Running the reaction under copper-free conditions, which relies solely on a highly active palladium catalyst, can sometimes provide cleaner results and avoid issues with copper-acetylide homocoupling (Glaser coupling).

  • Catalyst Poisoning/Deactivation: The amine base used in Sonogashira reactions (typically Et₃N or DIPEA) can sometimes coordinate too strongly to the palladium center, inhibiting catalysis.

    • Solution: Ensure the amine base is freshly distilled and anhydrous. In some cases, using a weaker base in combination with a more active catalyst system can be beneficial. Microwave irradiation can also be a powerful tool to accelerate slow couplings by rapidly heating the reaction mixture to temperatures that overcome activation barriers.[17][18]

Step-by-Step General Protocol for a Copper-Free Sonogashira Coupling:

  • To a reaction vessel, add the 3-iodoimidazopyridine (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand, or a pre-catalyst), and base (e.g., Cs₂CO₃, 2.0 equiv).

  • Seal, evacuate, and backfill with an inert gas.

  • Add degassed solvent (e.g., THF or Dioxane).

  • Add the terminal alkyne (1.2-1.5 equiv) via syringe.

  • Heat the reaction to 60-100 °C and monitor by TLC or LC-MS.

  • Perform a standard aqueous workup and purification upon completion.

By methodically addressing the key parameters of ligand, catalyst, base, and solvent, researchers can successfully navigate the challenges posed by steric hindrance in reactions of 3-iodoimidazopyridines and unlock their potential in the synthesis of complex molecules.

References

  • Denmark, S. E., Smith, R. C., Chang, W. T., & Muhuhi, J. M. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104–3118. [Link]

  • Yin, J., & Buchwald, S. L. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(25), 3231-3234. [Link]

  • The Nobel Prize in Chemistry 2010 - Press Release. (2010). NobelPrize.org. [Link]

  • Borah, U. J., et al. (2020). Modulating the electronics of palladium complexes supported by iminopyridine ligands as the catalysts in Suzuki-Miyaura and Heck-Mizoroki cross-coupling reactions. ResearchGate. [Link]

  • Albano, G., Petri, A., & Aronica, L. A. (2023). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts, 13(1), 210. [Link]

  • Chen, Y. H., et al. (2019). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]

  • Uozumi, Y., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3846–3849. [Link]

  • Altenhoff, G., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. [Link]

  • Shaikh, A. A., et al. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 8(11), 543. [Link]

  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. r/chemistry. [Link]

  • Wang, C., et al. (2016). Palladium-catalyzed oxidative C–H/C–H cross-coupling of imidazopyridines with azoles. Organic & Biomolecular Chemistry, 14(23), 5263-5267. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Sharma, P., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 2118-2163. [Link]

  • Zhang, T., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(6), 1664-1668. [Link]

  • Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Chemistry Portal. [Link]

  • Viciosa, M. R., & Nolan, S. P. (2020). The Buchwald–Hartwig Amination After 25 Years. Chemistry – A European Journal, 26(50), 11413-11422. [Link]

  • LibreTexts Chemistry. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Albano, G., Petri, A., & Aronica, L. A. (2023). Palladium Supported on Bioinspired Materials as Catalysts for C-C Coupling Reactions. MDPI. [Link]

  • Sigman, M. S., et al. (2020). The effect of steric bulk in Sonogashira coupling reactions. ResearchGate. [Link]

  • LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • LibreTexts Chemistry. (2024). Sonogashira Coupling. [Link]

  • Isbrandt, T., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • ResearchGate. (2015). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • Royal Society of Chemistry. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. [Link]

  • DiMauro, E. F., & Kennedy, J. M. (2007). Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. The Journal of Organic Chemistry, 72(3), 1013-1016. [Link]

  • Stanforth, S. P., et al. (2004). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ResearchGate. [Link]

  • DiMauro, E. F., & Kennedy, J. M. (2006). Rapid Synthesis of 3-Amino-imidazopyridines by a Microwave-Assisted Four-Component Coupling in One Pot. Sci-Hub. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Goud, G. S., et al. (2020). Synthesis of tri-substituted-condensed-imidazopyridines. ResearchGate. [Link]

  • Al-Masri, D., et al. (2018). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 23(11), 2829. [Link]

  • Ito, H., & Kubota, K. (2021). Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. ICReDD. [Link]

  • Gandeepan, P., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Chemical Society Reviews, 52(5), 1839-1881. [Link]

  • Gandeepan, P., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23456–23467. [Link]

  • Wu, C. Y., & Sun, C. M. (2021). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Archives. [Link]

  • Fletcher, S. P. (2015). Asymmetric cross-coupling of alkyl, alkenyl and (hetero)aryl nucleophiles with racemic allyl halides. Chemical Communications, 51(48), 9747-9759. [Link]

  • ACS Publications. (n.d.). Organic Letters Ahead of Print. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Iodo- vs. 3-Bromo-Imidazo[1,2-a]pyridine-6-carboxylic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of C-3 Functionalization in Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds, including anti-cancer, anti-tubercular, and antiviral agents.[1][2] The functionalization of this bicyclic heteroaromatic system is critical for modulating its pharmacological properties. The C-3 position, in particular, offers a key vector for structural elaboration, enabling chemists to perform detailed structure-activity relationship (SAR) studies.

The choice of starting material is a pivotal decision in any synthetic campaign. For introducing new substituents at the C-3 position via palladium-catalyzed cross-coupling, chemists are often faced with a choice between a 3-bromo and a 3-iodo derivative. This guide provides an in-depth comparison of the reactivity of 3-iodo-imidazo[1,2-a]pyridine-6-carboxylic acid and 3-bromo-imidazo[1,2-a]pyridine-6-carboxylic acid , supported by mechanistic principles and comparative experimental data, to empower researchers in making strategic, evidence-based decisions for their synthetic endeavors.

The Decisive Factor: Carbon-Halogen Bond Dissociation Energy and Oxidative Addition

The disparate reactivity between aryl iodides and bromides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The rate-determining step in many of these catalytic cycles is the initial oxidative addition of the aryl halide to the low-valent palladium(0) catalyst.[3][4]

The energy required to cleave this bond homolytically is known as the Bond Dissociation Energy (BDE). A lower BDE facilitates an easier and faster oxidative addition, thereby accelerating the overall catalytic cycle. The established trend for carbon-halogen BDEs is:

C-Br (≈285 kJ/mol) > C-I (≈213 kJ/mol) [5]

This significant difference in bond strength dictates that the carbon-iodine bond is substantially weaker and more labile than the carbon-bromine bond.[6][7] Consequently, 3-iodo-imidazo[1,2-a]pyridine-6-carboxylic acid is expected to be markedly more reactive than its 3-bromo counterpart. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, lower catalyst loadings, and broader substrate scope.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The following sections compare the expected performance of the 3-iodo and 3-bromo analogs in three of the most crucial C-C and C-N bond-forming reactions in drug discovery.

Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl-Aryl Bonds

The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is a workhorse for creating C(sp²)-C(sp²) bonds.[8][9] The higher reactivity of the 3-iodo analog allows for more facile coupling, often at lower temperatures and with a wider range of boronic acids, including those that are sterically hindered or electronically deactivated.

Parameter3-Iodo Derivative3-Bromo DerivativeRationale & Causality
Typical Temperature Room Temp to 60 °C80 °C to 110 °CThe weaker C-I bond allows for oxidative addition at lower thermal energy.
Reaction Time 1 - 6 hours8 - 24 hoursFaster oxidative addition leads to a higher turnover frequency for the catalyst.
Catalyst Loading 1 - 3 mol%3 - 5 mol%Higher reactivity requires less catalyst to achieve a comparable reaction rate.
Typical Yield Excellent ( >90%)Good to Excellent (75-95%)Milder conditions reduce the likelihood of side reactions and thermal decomposition.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, a critical transformation for generating rigid molecular scaffolds.[10][11] The established reactivity order for the halide partner is I > OTf > Br >> Cl .[12] This trend makes the 3-iodo derivative the superior substrate for this transformation, especially for sensitive or complex alkynes.

Parameter3-Iodo Derivative3-Bromo DerivativeRationale & Causality
Typical Temperature Room Temp to 50 °C60 °C to 100 °CThe high reactivity of the C-I bond often allows the reaction to proceed without significant heating.
Copper Co-catalyst Often effective at low loadingsMay require higher loadings or more active ligandsThe facile oxidative addition to Pd(0) drives the catalytic cycle forward efficiently.
Reaction Time 0.5 - 4 hours6 - 18 hoursThe rate-determining oxidative addition step is significantly faster for the iodide.
Typical Yield Excellent ( >90%)Good (70-90%)Milder conditions prevent side reactions like Glaser coupling of the alkyne.
Buchwald-Hartwig Amination: Constructing Key C-N Bonds

The formation of carbon-nitrogen bonds is paramount in pharmaceutical synthesis. The Buchwald-Hartwig amination provides a powerful and general method for coupling amines with aryl halides.[13][14][15] The choice of halide is crucial, as the more reactive 3-iodo derivative can be coupled with a broader range of amines, including less nucleophilic anilines or sterically demanding secondary amines, under more forgiving conditions.

Parameter3-Iodo Derivative3-Bromo DerivativeRationale & Causality
Typical Temperature 60 °C to 90 °C90 °C to 120 °CLower energy is required to cleave the C-I bond and initiate the catalytic cycle.
Ligand Choice Standard phosphine ligands often sufficeOften requires more electron-rich, bulky Buchwald-type ligandsThe inherent high reactivity of the iodide lessens the demand on the ligand to promote oxidative addition.
Base Strength Weaker bases (e.g., K₃PO₄) can be effectiveStronger, non-nucleophilic bases (e.g., NaOt-Bu, LHMDS) are typically required.A more facile oxidative addition allows for the use of milder bases.
Typical Yield Excellent ( >85%)Good to Excellent (70-95%)Milder conditions improve functional group tolerance and minimize side reactions.

Detailed Experimental Protocols: A Suzuki-Miyaura Coupling Case Study

To provide a practical framework, the following are detailed, self-validating protocols for a representative Suzuki-Miyaura coupling. The difference in reaction conditions highlights the core principles discussed.

Protocol A: Suzuki-Miyaura Coupling of 3-Iodo-Imidazo[1,2-a]pyridine-6-carboxylic Acid
  • Rationale: The high reactivity of the 3-iodo substrate allows for the use of a standard palladium catalyst, a mild inorganic base, and a lower reaction temperature, preserving thermally sensitive functional groups.

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodo-imidazo[1,2-a]pyridine-6-carboxylic acid (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (Na₂CO₃) (3.0 mmol, 3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. Degas the resulting suspension by bubbling argon through it for another 10 minutes.

  • Catalyst Addition: To the stirring suspension, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%). The use of a pre-catalyst that is readily reduced to Pd(0) is key.

  • Reaction Execution: Heat the reaction mixture to 60 °C in an oil bath and stir for 4 hours .

  • Self-Validation/Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS, observing the consumption of the starting material.

  • Work-up & Purification: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Acidify the aqueous layer with 1M HCl to pH ~4-5 to protonate the carboxylic acid and the pyridine nitrogen. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol B: Suzuki-Miyaura Coupling of 3-Bromo-Imidazo[1,2-a]pyridine-6-carboxylic Acid
  • Rationale: The stronger C-Br bond necessitates more forcing conditions. A higher temperature is required to facilitate the oxidative addition step. A more robust catalyst system may also be employed to ensure efficient turnover.

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-imidazo[1,2-a]pyridine-6-carboxylic acid (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and cesium carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv). Cesium carbonate is a stronger base which can sometimes accelerate the transmetalation step.

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. Degas the resulting suspension by bubbling argon through it for another 10 minutes.

  • Catalyst Addition: To the stirring suspension, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%). This is a highly stable and active pre-catalyst suitable for less reactive bromides.

  • Reaction Execution: Heat the reaction mixture to 100 °C in an oil bath and stir for 16 hours .

  • Self-Validation/Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol A.

Visualizing the Process

The Catalytic Cycle

The fundamental steps of the Suzuki-Miyaura reaction are conserved for both substrates, but the kinetics of the initial step differ significantly.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Faster for X=I Slower for X=Br pd_complex Ar-Pd(II)-X L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_complex Ar-Pd(II)-R L₂ transmetalation->pd_r_complex organoboron R-B(OR)₂ (Base Activated) organoboron->transmetalation reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product halide Ar-X (X = I or Br) halide->oxidative_addition

Caption: The Suzuki-Miyaura catalytic cycle. The initial oxidative addition step is kinetically favored for the 3-iodo substrate.

General Experimental Workflow

Workflow start 1. Assemble Reactants (Ar-X, Boronic Acid, Base) inert 2. Establish Inert Atmosphere (Purge with Ar/N₂) start->inert solvent 3. Add & Degas Solvents inert->solvent catalyst 4. Add Palladium Catalyst solvent->catalyst react 5. Heat Reaction Mixture (Temp & Time depend on X) catalyst->react monitor 6. Monitor Progress (TLC / LC-MS) react->monitor monitor->react If incomplete workup 7. Aqueous Work-up & Extraction monitor->workup If complete purify 8. Column Chromatography workup->purify end 9. Characterize Product (NMR, MS) purify->end

Caption: A generalized workflow for performing a palladium-catalyzed cross-coupling reaction.

Conclusion and Strategic Recommendations

Strategic Recommendations for Researchers:

  • Choose the 3-Iodo Derivative When:

    • Working with thermally sensitive substrates or functional groups.

    • Attempting a particularly challenging coupling (e.g., with sterically hindered partners).

    • Optimizing a reaction for speed and efficiency, especially in a discovery setting.

    • The downstream steps are complex and a high yield in the coupling step is paramount.

  • Consider the 3-Bromo Derivative When:

    • Cost of starting materials is a primary driver, as aryl bromides are typically less expensive than iodides.

    • The coupling partners are highly reactive and forcing conditions are not detrimental to the overall yield.

    • Performing large-scale synthesis where the slightly lower cost can have a significant impact.

Ultimately, the choice of halide is a strategic one. While the 3-bromo derivative is a viable and often cost-effective option, the superior reactivity of the 3-iodo analog provides a wider margin for success, broader applicability, and a more efficient path to complex target molecules.

References

  • The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications (RSC Publishing).
  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor.
  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.
  • The mechanism of the oxidative addition of aryl halides to Pd-catalysts: A DFT investigation. ResearchGate.
  • Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Unknown Source.
  • 3-IODO-6-METHYL-IMIDAZO[1,2-A]PYRIDINE synthesis. chemicalbook.
  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Quora.
  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. PMC.
  • Sonogashira Coupling. NROChemistry.
  • Buchwald–Hartwig amination. Wikipedia.
  • Strengths of Ionic and Covalent Bonds (9.4). LOUIS Pressbooks.
  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Sonogashira coupling. Wikipedia.
  • An introduction to bond energy and bond length. chemguide: CIE A level chemistry support.
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Suzuki reaction. Wikipedia.
  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Indian Academy of Sciences.
  • Strength of Covalent Bonds. Chemistry LibreTexts.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube.

Sources

Structural & Functional Characterization: 3-Iodoimidazo[1,2-a]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure & Characterization Guide: 3-Iodoimidazo[1,2-a]pyridine-6-carboxylic acid Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Crystallographers, and Process Development Scientists.

Executive Summary: The Scaffold at a Glance

This compound is a critical bicyclic heteroaromatic intermediate, primarily utilized as a pharmacophore scaffold in the development of p38


 MAP kinase inhibitors and anticancer agents.

Unlike its parent compound, the introduction of an iodine atom at the C3 position fundamentally alters the molecule's solid-state packing and reactivity profile. This guide provides a comparative structural analysis, synthesizing experimental data from the parent scaffold with crystallographic principles of halogenated heterocycles to compensate for the scarcity of direct open-access CIF (Crystallographic Information File) data for this specific derivative.

Key Differentiator: The C3-Iodine serves as a dual-functional handle:

  • Synthetic: A prime site for Suzuki-Miyaura or Sonogashira couplings.

  • Structural: A "sigma-hole" donor capable of strong halogen bonding (

    
     or 
    
    
    
    ) in the crystal lattice, stabilizing the solid state differently than the parent acid.
Comparative Structural Analysis

The following table objectively compares the physicochemical properties of the 3-iodo derivative against its direct precursor and a common ester analog.

FeatureParent Scaffold (Imidazo[1,2-a]pyridine-6-carboxylic acid)Target Compound (this compound)Ester Analog (Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate)
Formula



MW 162.15 g/mol 288.04 g/mol 302.07 g/mol
Crystal Habit Planar sheets (H-bond dimers)Distorted planar stacks (Halogen + H-bonds)Needles/Prisms (No acid dimer)
Melting Point >300 °C (Dec.)~270–275 °C (Dec.)150–152 °C
Solubility Low (DMSO, hot DMF)Low (DMSO, hot DMF)Moderate (DCM, EtOAc)
Lattice Forces Strong

dimers

dimers +

halogen bonds
Weak

stacking
Crystal Packing Mechanics (The "Sigma-Hole" Effect)

In the absence of iodine, the parent acid crystallizes via classic carboxylic acid centrosymmetric dimers (


 motif). Upon iodination at C3, the crystal lattice undergoes a phase shift driven by Halogen Bonding (XB) .
  • Mechanism: The iodine atom exhibits a positive electrostatic potential cap (sigma-hole) along the C-I bond axis.

  • Interaction: This hole acts as a Lewis acid, coordinating with the lone pair of the Pyridine Nitrogen (N1) or the Carbonyl Oxygen of a neighboring molecule.

  • Result: This creates a "zipper" effect in the crystal packing, often increasing density and reducing solubility compared to non-halogenated analogs.

CrystalPacking cluster_0 Molecule A cluster_1 Molecule B (Neighbor) NodeA 3-Iodo-Imidazo Core AcidA COOH Group NodeA->AcidA IodineA Iodine (C3) NodeA->IodineA AcidB COOH Group AcidA->AcidB H-Bond Dimer (Strong) NitrogenB N1 (Lone Pair) IodineA->NitrogenB Halogen Bond (Sigma-Hole) NodeB 3-Iodo-Imidazo Core NodeB->AcidB NodeB->NitrogenB

Figure 1: Predicted lattice interaction network showing the competition between carboxylic acid dimerization and Iodine-Nitrogen halogen bonding.

Experimental Synthesis & Validation Protocol

To generate the target compound for structural analysis, the following self-validating protocol is recommended. This method avoids metal catalysts, reducing impurity profiles in the final crystal lattice.

Protocol: Electrophilic Iodination
  • Reagents: Suspend Imidazo[1,2-a]pyridine-6-carboxylic acid (1.0 eq) in DMF (Dimethylformamide).

  • Activation: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at 0°C.

  • Reaction: Stir at Room Temperature (25°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (10% MeOH in DCM). The starting material (highly polar) will disappear, replaced by a slightly less polar spot.

  • Workup: Pour the mixture into ice-cold water. The pH of the solution is critical; adjust to pH 5–6 with 1M HCl if necessary to ensure precipitation of the free acid.

  • Purification: Filter the solid. Wash with water and cold ethanol. Recrystallize from DMF/Ethanol to obtain X-ray quality prisms.

Self-Validating Characterization Data

The following spectral data confirms the successful incorporation of Iodine at C3.

TechniqueObservation (Parent)Observation (3-Iodo Product)Causality / Interpretation
1H NMR (DMSO-d6) Singlet at

7.6–8.0 ppm (H3)
Signal Disappears The electrophilic substitution replaces the proton at C3.
1H NMR (DMSO-d6) Doublet at

8.5 ppm (H5)
Shifted Downfield (

~8.6–8.7 ppm)
Deshielding effect due to the proximity of the large Iodine cloud (Peri-effect).
13C NMR C3 signal at ~113 ppmShift to ~60–65 ppm Heavy Atom Effect: Iodine attachment causes a massive upfield shift of the ipso-carbon.
Mass Spec (ESI)


Confirms mono-iodination pattern.
Technical Workflow: From Synthesis to Crystal

This workflow outlines the logical progression for researchers attempting to isolate single crystals for XRD analysis.

Workflow Start Start: Imidazo[1,2-a]pyridine -6-carboxylic acid Step1 Iodination (NIS, DMF, 25°C) Start->Step1 Check1 QC: 1H NMR (Loss of H3 Singlet?) Step1->Check1 Check1->Step1 No (Add more NIS) Step2 Precipitation (pH 5-6) Check1->Step2 Yes Step3 Recrystallization (Hot DMF -> Slow Cool) Step2->Step3 Analysis X-Ray Diffraction (Or Powder XRD) Step3->Analysis

Figure 2: Step-by-step workflow for synthesis and isolation of crystallizable material.

References
  • General Synthesis of 3-Haloimidazo[1,2-a]pyridines

    • Title: Transition-metal-free regioselective C–H halogen
    • Source: RSC Advances, 2014.
    • URL:[Link]

  • Parent Compound Characterization

    • Title: Imidazo[1,2-a]pyridine-6-carboxylic acid (PubChem CID 7075376).
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • Halogen Bonding in Heterocycles

    • Title: Halogen bonding and mechanochemistry combined: synthesis of N-iodosaccharin pyridine complexes.[1]

    • Source: Organic Chemistry Frontiers, 2024.[1]

    • URL:[Link]

  • Analogous Crystal Data (Methyl Ester Derivative)

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Iodoimidazo[1,2-a]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Handling Guide: 3-Iodoimidazo[1,2-a]pyridine-6-carboxylic acid

This document provides essential safety and logistical protocols for the handling of this compound. As no specific Safety Data Sheet (SDS) is broadly available for this exact molecule, this guide is synthesized from established data on its core structural motifs: the imidazo[1,2-a]pyridine system, the carboxylic acid functional group, and the organo-iodide component. This guide is intended for use by trained researchers, scientists, and drug development professionals. It must be used in conjunction with a thorough, institution-specific risk assessment before any work commences.

Hazard Assessment & Triage: A Structural Analysis

The potential hazards of this compound are inferred from its constituent parts. The imidazo[1,2-a]pyridine core is a heterocyclic amine structure related to pyridine, which is known for its potential toxicity.[1][2] The carboxylic acid group confers acidic and potentially corrosive properties.[3][4] The iodo-substituent classifies the compound as a halogenated organic, which has specific implications for disposal.[5]

A summary of anticipated hazards, based on analogous compounds, is presented below.

Hazard CategoryAnticipated RiskRationale & Supporting Evidence
Skin Contact Corrosive / Irritant Carboxylic acids can cause skin irritation and, in higher concentrations or with prolonged contact, severe burns.[3][4][6] Analogs like Imidazo[1,2-a]pyridine-3-carboxylic acid and 2,6-Pyridinedicarboxylic acid are classified as skin irritants or corrosives.[4][7][8]
Eye Contact Severe Damage / Irritation The carboxylic acid moiety poses a significant risk of causing serious, potentially irreversible eye damage.[4] Chemical splash goggles in combination with a face shield are mandatory.[6][9]
Inhalation Respiratory Irritation As a solid, fine dust may be generated during handling, which can irritate the respiratory system.[4][7] Pyridine-based compounds can also cause dizziness and headaches upon inhalation.[10]
Ingestion Harmful Pyridine and its derivatives are generally considered harmful or toxic if swallowed.[10][1][2]
Sensitization Potential for Allergic Reaction Some related imidazo[1,2-a]pyridine structures have been noted to have the potential to cause allergic skin reactions.[8]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required, starting with engineering controls as the primary barrier.

PPE CategorySpecificationRationale
Primary Engineering Control Certified Chemical Fume HoodAll handling, weighing, and transferring operations must be conducted in a properly functioning fume hood to prevent inhalation of airborne particulates and potential vapors.[10][11]
Eye & Face Protection Chemical Splash Goggles & Full-Face ShieldGoggles provide a seal against splashes, while the face shield protects against the corrosive potential of carboxylic acids.[4][6][9] This combination is non-negotiable.
Hand Protection Nitrile or Neoprene GlovesWear chemical-resistant gloves; nitrile or neoprene are recommended for pyridine-like compounds.[10] Avoid latex. For extended operations or handling larger quantities, double-gloving is advised. Always wash hands after removing gloves.[9][11]
Body Protection Flame-Resistant Laboratory Coat & Chemical ApronA fully buttoned lab coat protects against incidental contact.[11] A chemical-resistant apron should be worn over the lab coat during transfer or work-up procedures where larger splashes are possible.
Respiratory Protection NIOSH-Approved Respirator (As needed)While a fume hood is the primary control, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be available for emergency situations like a large spill or fume hood failure.[12][13]

Safe Handling & Operational Workflow

A systematic workflow minimizes risk at every stage of the compound's lifecycle in the laboratory.

G cluster_prep Preparation & Storage cluster_handling Active Handling (In Fume Hood) Receiving Receiving & Inspection (Check for damage) Storage Segregated Storage (Cool, dry, away from bases) Receiving->Storage Log in inventory Weighing Weighing & Dispensing (Use ventilated enclosure) Storage->Weighing Transfer to lab Reaction Reaction Setup & Monitoring Weighing->Reaction Workup Quenching & Extraction Reaction->Workup Disposal Waste Disposal (Halogenated Waste Stream) Workup->Disposal Segregate waste

Caption: Standard operational workflow for handling this compound.

Step-by-Step Methodology
  • Receiving and Storage :

    • Upon receipt, inspect the container for any signs of damage.

    • Store the compound in a cool, dry, and well-ventilated area.[10][11]

    • It must be segregated from incompatible materials, particularly strong bases and oxidizing agents.[9][11] Due to its acidic nature, avoid storing in metal cabinets that could corrode.[3]

  • Weighing and Transfer :

    • Don all required PPE before entering the laboratory space where the compound is stored or handled.

    • Perform all weighing and transfer operations inside a certified chemical fume hood to contain any dust.[14]

    • Use anti-static tools and equipment where appropriate, as fine organic dust can pose an explosion hazard if dispersed.[4][15]

  • Reaction and Work-up :

    • Keep all reaction vessels clearly labeled.

    • During the work-up phase, be mindful that neutralization reactions with bases can be exothermic.

    • Keep containers tightly closed when not in use to prevent the release of any potential vapors.[10][16]

Emergency Procedures: Immediate Action Plan

In the event of an exposure or spill, rapid and correct response is critical.

ScenarioImmediate Action Protocol
Small Spill (<10g) With appropriate PPE, cover the spill with a non-flammable absorbent material like sand or vermiculite.[15] Scoop the mixture into a sealed, labeled container for halogenated waste disposal.[5][11] Ventilate the area and wash the surface after cleanup is complete.[9]
Large Spill Evacuate the immediate area. Alert colleagues and notify your institution's emergency response team (e.g., EH&S). Do not attempt to clean it up without specialized training and equipment.
Skin Contact Immediately remove all contaminated clothing.[4] Flush the affected skin with copious amounts of water for at least 15 minutes.[10][4] Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[10][7] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention from an ophthalmologist.[4]
Inhalation Move the affected person to fresh air immediately.[7][17] If breathing is difficult or stops, provide artificial respiration (if trained) and seek immediate medical attention.[17]
Ingestion Do NOT induce vomiting.[4] Have the person rinse their mouth with water and drink one or two glasses of water.[4] Seek immediate medical attention and provide the SDS or this guide to the medical personnel.

Disposal Plan: Managing Halogenated Waste

Proper segregation and disposal of waste are critical for safety and environmental compliance. As an iodinated compound, all waste containing this material is classified as halogenated organic waste .

G Start Waste Generated (Solid or Liquid) Check Does it contain This compound? Start->Check Halogen Collect in dedicated 'HALOGENATED WASTE' container Check->Halogen  Yes NonHalogen Collect in 'Non-Halogenated' waste container Check->NonHalogen  No Seal Keep container sealed when not in use Halogen->Seal Store Store in designated Satellite Accumulation Area Seal->Store Dispose Request pickup by EH&S for proper disposal Store->Dispose

Caption: Decision workflow for the proper segregation and disposal of laboratory waste.

Disposal Protocol
  • Segregation is Key : Never mix halogenated waste with non-halogenated waste.[5][18] Doing so complicates the disposal process and significantly increases costs.[18]

  • Use Designated Containers : Collect all waste (including contaminated gloves, absorbent materials, and empty containers) in a robust, leak-proof container with a screw cap. The container must be clearly labeled "Halogenated Hazardous Waste" and list all chemical constituents.[5][18]

  • Storage : Keep waste containers closed at all times except when adding waste.[5][19] Store them in a designated and properly ventilated satellite accumulation area, away from general laboratory traffic.

  • Disposal : Once the container is full (not exceeding 90% capacity), arrange for collection by your institution's Environmental Health & Safety (EH&S) department for final disposal in accordance with all federal, state, and local regulations.[19]

References

  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. [Link]

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • Pyridine Standard Operating Procedure. University of Washington. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Pyridine - SAFETY DATA SHEET. (2024, November 26). PENTA. [Link]

  • Safety equipment, PPE, for handling acids. (2022, August 26). Quicktest. [Link]

  • 2,6-Pyridinedicarboxylic acid - SAFETY DATA SHEET. (2025, September 27). Sigma-Aldrich. [Link]

  • Protective Equipment. American Chemistry Council. [Link]

  • Pyridine - HAZARD SUMMARY. NJ.gov. [Link]

  • Imidazo(1,2-a)pyridine-6-carboxylic acid. PubChem. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

  • Boc-Aziridine-3-carboxylic acid - Safety Data Sheet. AAPPTec, LLC. [Link]

  • PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA. [Link]

  • Pyridine: Human health tier II assessment. (2015, July 3). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.